D-Sorbitol-18O-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hex(18O)ol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i7+2 |
InChI Key |
FBPFZTCFMRRESA-VGBVZISKSA-N |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@@H](C[18OH])O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
D-Sorbitol-18O-1: A Technical Guide to its Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of D-Sorbitol-18O-1, an isotopically labeled sugar alcohol crucial for a variety of research applications. This document details its physicochemical characteristics, relevant metabolic pathways, and experimental protocols for its use, particularly in mass spectrometry-based analysis.
Core Chemical Properties
This compound is a stable, non-radioactive isotopically labeled form of D-Sorbitol where one of the oxygen atoms has been replaced with the heavy isotope, ¹⁸O. This labeling provides a distinct mass shift, making it an invaluable tool for tracer studies in metabolic research and as an internal standard for quantitative analysis.[1]
Physicochemical Data
The fundamental chemical and physical properties of D-Sorbitol and its ¹⁸O-labeled variant are summarized below. It is important to note that while the molecular formula and weight are altered by the isotopic label, many of the bulk physical properties remain similar to the unlabeled compound.
| Property | D-Sorbitol (Unlabeled) | D-Sorbitol-¹⁸O-1 | Source(s) |
| Molecular Formula | C₆H₁₄O₆ | C₆H₁₄O₅¹⁸O | [2][3][4][5] |
| Molecular Weight | ~182.17 g/mol | ~184.17 g/mol | [2][3][4][5] |
| Appearance | White crystalline powder | White crystalline powder | [2] |
| Solubility | Very soluble in water | Very soluble in water | [3] |
| Melting Point | 94–96 °C | Not explicitly available, expected to be similar to unlabeled sorbitol | [2] |
| Isotopic Purity | Not Applicable | >98% (Assumed based on common commercial standards) | [6][7] |
Structural Information
D-Sorbitol, also known as D-glucitol, is a hexahydric alcohol. The ¹⁸O label is typically incorporated into one of the hydroxyl (-OH) groups.
| Identifier | D-Sorbitol | Source(s) |
| IUPAC Name | (2S,3R,4R,5R)-Hexane-1,2,3,4,5,6-hexol | [2] |
| CAS Number | 50-70-4 | [2] |
Metabolic Significance: The Polyol Pathway
D-Sorbitol is a key intermediate in the polyol pathway, a two-step metabolic route that converts glucose to fructose.[8][9] This pathway is particularly active in tissues that do not depend on insulin for glucose uptake. Under hyperglycemic conditions, the polyol pathway can be overactivated, leading to an accumulation of sorbitol, which has been implicated in diabetic complications.[8][10] The use of D-Sorbitol-¹⁸O-1 allows for the precise tracing of sorbitol's fate in this pathway.
The diagram below illustrates the key steps of the polyol pathway.
Caption: The Polyol Pathway of Glucose Metabolism.
Experimental Protocols and Applications
D-Sorbitol-¹⁸O-1 is primarily utilized in tracer studies for metabolic flux analysis and as an internal standard in quantitative mass spectrometry.
General Experimental Workflow for Isotope Tracer Studies
The following diagram outlines a typical workflow for a stable isotope labeling experiment in a drug metabolism or metabolomics study.[11][12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sorbitol - Wikipedia [en.wikipedia.org]
- 3. D-Sorbitol | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. D-Sorbitol | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. Sorbitol | C6H14O6 | CID 5780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy D-Sorbitol-1,1,2,3,4,5,6,6-d 8 98 atom D, ≥99 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 7. D-Sorbitol (U-¹³Câ, 98%) - Cambridge Isotope Laboratories, CLM-8529-0.25 [isotope.com]
- 8. Polyol pathway - Wikipedia [en.wikipedia.org]
- 9. Sorbitol (Polyol) Pathway Mnemonic for USMLE [pixorize.com]
- 10. researchgate.net [researchgate.net]
- 11. metsol.com [metsol.com]
- 12. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
A Technical Guide to D-Sorbitol-¹⁸O-1 as a Metabolic Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of biochemical pathways in vivo and in vitro.[1][2] These non-radioactive labeled compounds allow for the precise tracking of atoms through metabolic networks, providing quantitative insights into pathway flux and enzyme activity.[1][2] D-Sorbitol-¹⁸O-1 is a specialized tracer designed to investigate the polyol pathway, a metabolic route that converts glucose to fructose.[3][4]
The polyol pathway, while a minor route for glucose metabolism under normal glycemic conditions (metabolizing less than 3% of intracellular glucose), can have its flux increase to over 30% during hyperglycemic states, such as in diabetes mellitus.[4][5] This overactivation is strongly implicated in the pathogenesis of diabetic complications, including neuropathy, retinopathy, and cataracts.[6][7] The mechanism involves two primary enzymes: aldose reductase (AR) and sorbitol dehydrogenase (SDH).[3][8]
D-Sorbitol-¹⁸O-1 is D-Sorbitol labeled with a heavy oxygen isotope (¹⁸O) at the C1 position. This stable isotope label allows researchers to distinguish tracer-derived molecules from the endogenous unlabeled pool, enabling the precise measurement of flux through the second step of the polyol pathway catalyzed by sorbitol dehydrogenase.[9] This guide details the mechanism of action of D-Sorbitol-¹⁸O-1, provides representative experimental protocols, summarizes relevant quantitative data, and offers visualizations to clarify the underlying biochemical processes.
Mechanism of Action as a Metabolic Tracer
The utility of D-Sorbitol-¹⁸O-1 as a tracer is rooted in the specific enzymatic reactions of the polyol pathway.
2.1 The Polyol Pathway
-
Step 1: Glucose to Sorbitol: The pathway begins with the enzyme aldose reductase (AR), which reduces glucose to its corresponding sugar alcohol, sorbitol. This reaction is the rate-limiting step and consumes the cofactor NADPH.[8][10] Under hyperglycemic conditions, the increased availability of glucose drives flux through this step, leading to the accumulation of intracellular sorbitol.[4]
-
Step 2: Sorbitol to Fructose: The second enzyme, sorbitol dehydrogenase (SDH), oxidizes sorbitol to produce fructose. This reaction uses NAD+ as a cofactor, generating NADH.[8][10]
2.2 Tracing with D-Sorbitol-¹⁸O-1
When D-Sorbitol-¹⁸O-1 is introduced into a biological system, it is a direct substrate for sorbitol dehydrogenase. The ¹⁸O atom is located on the hydroxyl group at the C1 position of the sorbitol molecule. SDH catalyzes the oxidation of the C2 hydroxyl group to a ketone, forming fructose. The ¹⁸O label at the C1 position is retained in the resulting fructose molecule.
The presence of ¹⁸O-labeled fructose can then be detected and quantified using mass spectrometry (MS), typically coupled with gas chromatography (GC) or liquid chromatography (LC).[11][12] By measuring the rate of appearance of ¹⁸O-fructose, researchers can directly calculate the metabolic flux through sorbitol dehydrogenase. This provides a quantitative measure of the pathway's activity, which is crucial for understanding its contribution to cellular metabolism and pathophysiology.
2.3 Pathophysiological Implications
The overactivation of the polyol pathway, which can be quantified using tracers like D-Sorbitol-¹⁸O-1, has several damaging downstream effects:
-
Osmotic Stress: Sorbitol is a polyol that does not readily cross cell membranes. Its intracellular accumulation, particularly in tissues with low SDH activity like the retina, kidneys, and Schwann cells, leads to increased osmotic pressure, causing cell swelling and damage.[10][13][14]
-
Oxidative Stress: The aldose reductase reaction consumes NADPH. This cofactor is also essential for regenerating the cell's primary antioxidant, reduced glutathione (GSH), via glutathione reductase.[10][15] Depletion of NADPH impairs the cell's ability to counteract reactive oxygen species (ROS), leading to oxidative stress.[6][15]
-
Metabolic Disruption: The increase in the NADH/NAD+ ratio from the SDH reaction can inhibit other key metabolic pathways, such as glycolysis and the Krebs cycle.[10] Furthermore, the fructose produced can be phosphorylated to fructose-1-phosphate, which can deplete cellular ATP and generate advanced glycation end-products (AGEs), contributing to cellular dysfunction.[4][10]
Visualizations of Pathways and Workflows
// Edges for cofactors edge [arrowhead=vee, color="#5F6368"]; NADPH -> Glucose [label=" Consumed", dir=back]; Glucose -> NADP [label=" Released", dir=forward]; NAD -> Sorbitol [label=" Consumed", dir=back]; Sorbitol -> NADH [label=" Released", dir=forward];
// Invisible edges for alignment edge [style=invis]; Glucose -> Sorbitol; Sorbitol -> Fructose; } caption: "The Polyol Pathway showing the conversion of Glucose to Fructose and the role of D-Sorbitol-¹⁸O-1."
Experimental Protocols
While specific protocols vary by application, the following provides a generalized methodology for a cell-based metabolic tracing experiment using D-Sorbitol-¹⁸O-1.
4.1 Materials
-
D-Sorbitol-¹⁸O-1 (Cambridge Isotope Laboratories or equivalent)[16]
-
Cell culture medium (e.g., DMEM), appropriate for the cell line
-
Fetal Bovine Serum (FBS) and antibiotics
-
Phosphate Buffered Saline (PBS), ice-cold
-
Metabolism quenching solution (e.g., ice-cold 80% methanol)
-
Metabolite extraction solvents: Methanol, Chloroform, Water (LC-MS grade)
-
Internal standards for quantification (e.g., ¹³C-labeled sorbitol or fructose)
4.2 Procedure
-
Cell Culture and Tracer Introduction:
-
Plate cells at a desired density and grow to ~80% confluency.
-
Prepare the tracer-containing medium. Remove standard medium and replace it with medium containing a known concentration of D-Sorbitol-¹⁸O-1 (e.g., 1-10 mM).
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours).
-
-
Quenching and Sample Collection:
-
To halt metabolic activity, rapidly aspirate the medium.
-
Immediately wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to the plate and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Metabolite Extraction:
-
Perform a three-phase liquid-liquid extraction. To the methanol-cell suspension, add chloroform and water in a ratio that yields a final proportion of approximately 2:1:0.8 methanol:chloroform:water.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) at 4°C to separate the phases.
-
The upper aqueous phase contains polar metabolites, including sorbitol and fructose. Carefully collect this layer for analysis.
-
-
Sample Analysis by Mass Spectrometry:
-
Dry the aqueous metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in an appropriate solvent for the chosen analytical platform (e.g., 50% acetonitrile for LC-MS).
-
Analyze samples using a high-resolution mass spectrometer coupled to either a liquid or gas chromatograph.[12][17]
-
Method: Use a method optimized for separating sugar alcohols and sugars. For MS analysis, monitor the mass-to-charge ratios (m/z) for both unlabeled (¹⁶O) and labeled (¹⁸O) sorbitol and fructose to determine the degree of isotope incorporation.
-
-
Data Analysis:
-
Integrate the peak areas for the different mass isotopomers of fructose.
-
Correct for the natural abundance of ¹⁸O.
-
Calculate the fractional enrichment to determine the percentage of the fructose pool that is derived from the D-Sorbitol-¹⁸O-1 tracer, providing a measure of pathway flux.
-
Quantitative Data Presentation
The following tables provide examples of the types of quantitative data that are essential for studying the polyol pathway.
Table 1: Representative Enzyme Kinetic Parameters
This table summarizes kinetic values for the key enzymes of the polyol pathway. These constants are critical for modeling metabolic flux and understanding the pathway's capacity under different substrate concentrations.
| Enzyme | Substrate | K_m_ (Michaelis Constant) | V_max_ (Maximum Velocity) | Source Organism | Reference |
| Aldose Reductase | Glucose | ~70-100 mM | Variable (tissue-dependent) | Human/Rat | [4] |
| Sorbitol Dehydrogenase | Sorbitol | ~0.7-1.0 mM | Variable (tissue-dependent) | Human/Rat | [18] |
K_m_ and V_max_ values can vary significantly based on tissue type, species, and experimental conditions.
Table 2: Example Data from a D-Sorbitol-¹⁸O-1 Tracing Experiment
This hypothetical table illustrates how data on isotopic enrichment might be presented to compare polyol pathway flux under different conditions.
| Experimental Condition | Time (hours) | Total Fructose (nmol/mg protein) | ¹⁸O-Fructose Enrichment (%) | Calculated Flux (nmol/mg/hr) |
| Normoglycemia (5 mM Glucose) | 4 | 15.2 ± 1.8 | 25.5 ± 3.1 | ~0.97 |
| 8 | 18.1 ± 2.2 | 48.2 ± 5.5 | ~1.09 | |
| Hyperglycemia (25 mM Glucose) | 4 | 45.8 ± 5.1 | 65.3 ± 7.0 | ~7.48 |
| 8 | 62.5 ± 7.9 | 88.9 ± 9.2 | ~6.96 |
Data are presented as mean ± SD. The calculated flux is an estimation based on the enrichment and total pool size.
Conclusion
D-Sorbitol-¹⁸O-1 is a powerful metabolic tracer for the direct and quantitative investigation of the polyol pathway's second enzymatic step. Its application allows researchers to measure the flux from sorbitol to fructose, providing critical insights into how conditions like hyperglycemia drive this pathway. By combining stable isotope tracing with mass spectrometry, scientists can dissect the metabolic alterations that contribute to the severe complications associated with diabetes and other metabolic disorders, paving the way for the development of targeted therapeutic interventions, such as inhibitors of aldose reductase or activators of sorbitol dehydrogenase.[5]
References
- 1. Metabolism â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. Probing Metabolism in the Intact Retina Using Stable Isotope Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 4. Insights from the fructose‐derived product glucoselysine: Revisiting the polyol pathway in diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 7. Sorbitol - Wikipedia [en.wikipedia.org]
- 8. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Measurements of tissue sorbitol in diabetes mellitus: enzyme method versus gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Isotopic Enrichment and Stability of D-Sorbitol-¹⁸O-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, isotopic enrichment analysis, and stability assessment of D-Sorbitol-¹⁸O-1. This isotopically labeled sugar alcohol serves as a valuable tool in pharmaceutical research, particularly in drug formulation and development, where it can be used as a tracer to understand reaction mechanisms and degradation pathways. While specific quantitative data for D-Sorbitol-¹⁸O-1 is not widely published, this guide outlines the established scientific principles and methodologies for its characterization and use.
Introduction to D-Sorbitol-¹⁸O-1
D-Sorbitol, a six-carbon sugar alcohol, is a widely used excipient in pharmaceutical formulations, valued for its properties as a sweetener, humectant, and stabilizing agent.[1] The isotopically labeled variant, D-Sorbitol-¹⁸O-1, incorporates a heavy oxygen isotope at the C1 primary alcohol position. This labeling allows researchers to track the molecule through various chemical and physical processes using mass spectrometry, providing insights that are not possible with the unlabeled compound.
Applications in Drug Development:
-
Tracer Studies: To elucidate metabolic and degradation pathways of formulations.[2]
-
Mechanism Elucidation: To understand the role of sorbitol in chemical reactions, such as esterification with acidic drug substances.
-
Internal Standard: For quantitative analysis in complex matrices using mass spectrometry-based assays.
Isotopic Enrichment of D-Sorbitol-¹⁸O-1
The isotopic enrichment of D-Sorbitol-¹⁸O-1 refers to the percentage of molecules in which the naturally occurring ¹⁶O has been replaced by the ¹⁸O isotope at the C1 position. Achieving high isotopic enrichment is crucial for the sensitivity and accuracy of tracer studies.
Proposed Synthesis of D-Sorbitol-¹⁸O-1
A specific, validated synthesis protocol for D-Sorbitol-¹⁸O-1 is not publicly available. However, a plausible and efficient method can be adapted from established procedures for the ¹⁸O-labeling of alcohols. A likely synthetic route involves a two-step process starting from a suitable precursor, such as D-glucitol-2,3,4,5,6-pentaacetate-1-bromide, via a nucleophilic substitution with H₂¹⁸O.
A more general and versatile approach is the Mitsunobu esterification of an unlabeled alcohol with an ¹⁸O-labeled carboxylic acid, followed by hydrolysis.[3][4] This method offers stereocontrol and is tolerant of various functional groups.
Proposed Experimental Protocol (Mitsunobu Approach):
-
Esterification: React D-Sorbitol with a suitable ¹⁸O-labeled carboxylic acid (e.g., 4-nitrobenzoic acid-[¹⁸O]₂) in the presence of a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD) in an appropriate solvent (e.g., THF). This reaction proceeds with inversion of stereochemistry at the C1 position.
-
Hydrolysis: The resulting ¹⁸O-labeled ester is then hydrolyzed using a base (e.g., potassium carbonate in methanol/water) to yield D-Sorbitol-¹⁸O-1, restoring the original stereochemistry at C1.[3]
-
Purification: The final product is purified using standard techniques such as column chromatography on silica gel to remove reagents and byproducts.
Logical Workflow for the Synthesis of D-Sorbitol-¹⁸O-1
Caption: Proposed synthesis and purification workflow for D-Sorbitol-¹⁸O-1.
Analysis of Isotopic Enrichment
The isotopic enrichment of D-Sorbitol-¹⁸O-1 is typically determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry:
High-resolution mass spectrometry (HR-MS) is a primary technique for determining isotopic enrichment.[5] By comparing the ion intensities of the labeled (M+2) and unlabeled (M) molecular ions, the percentage of ¹⁸O incorporation can be calculated. It is essential to account for the natural abundance of other isotopes (e.g., ¹³C) in these calculations.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While ¹⁸O is not directly NMR-active, its presence can induce a small upfield shift (isotope effect) on the directly attached ¹³C nucleus in the ¹³C NMR spectrum. This allows for the quantification of ¹⁸O enrichment by comparing the integrals of the shifted and unshifted signals.
| Parameter | Analytical Technique | Expected Outcome |
| Isotopic Enrichment | Mass Spectrometry (MS) | Determination of the percentage of ¹⁸O incorporation by analyzing the molecular ion cluster. |
| Structural Confirmation | ¹H and ¹³C NMR Spectroscopy | Confirmation of the chemical structure and position of the ¹⁸O label through isotope-induced shifts. |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., ELSD or RI) | Quantification of chemical impurities. |
Table 1: Analytical Techniques for the Characterization of D-Sorbitol-¹⁸O-1
Stability of D-Sorbitol-¹⁸O-1
The stability of D-Sorbitol-¹⁸O-1 is a critical parameter, especially when used in pharmaceutical formulations that undergo various storage conditions. A comprehensive stability assessment involves forced degradation studies under various stress conditions to identify potential degradation products and pathways.[1][8] Unlabeled D-sorbitol is known to be stable in aqueous solutions and resistant to oxidation, and it is stable at temperatures up to 180°C.[9]
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a substance to predict its long-term stability and to develop stability-indicating analytical methods.[10][11]
Recommended Stress Conditions for D-Sorbitol-¹⁸O-1:
| Stress Condition | Typical Parameters | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Dehydration, formation of anhydro derivatives. |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Epimerization, retro-aldol reactions. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24-48 hours | Oxidation of hydroxyl groups to carbonyls or carboxylic acids. |
| Thermal Degradation | Dry heat at 105°C for 48 hours | Dehydration, caramelization. |
| Photostability | Exposure to light according to ICH Q1B guidelines | Photolytic cleavage of C-C or C-O bonds. |
Table 2: Recommended Forced Degradation Conditions for D-Sorbitol-¹⁸O-1
Stability-Indicating Analytical Method
A stability-indicating analytical method is a validated quantitative assay that can accurately detect changes in the concentration of the active substance and its degradation products over time.[12][13] For D-Sorbitol-¹⁸O-1, a High-Performance Liquid Chromatography (HPLC) method coupled with a suitable detector is recommended. Since sorbitol lacks a strong UV chromophore, detectors such as a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD) are appropriate. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification and quantification of degradation products, especially for distinguishing between labeled and unlabeled species.
Proposed HPLC Method Parameters:
-
Column: A column suitable for carbohydrate analysis, such as an amino-propyl or a polymer-based column.
-
Mobile Phase: A mixture of acetonitrile and water is commonly used for normal-phase separation of sugars.
-
Detector: RI, ELSD, CAD, or MS.
Workflow for Stability Assessment of D-Sorbitol-¹⁸O-1
Caption: A typical workflow for conducting forced degradation studies and elucidating degradation pathways.
Conclusion
D-Sorbitol-¹⁸O-1 is a powerful tool for pharmaceutical development, enabling detailed investigation into formulation stability and reaction mechanisms. While specific data on its isotopic enrichment and stability are not extensively published, this guide provides a robust framework for its synthesis, characterization, and stability assessment based on established scientific principles. By following the outlined methodologies, researchers and drug development professionals can effectively utilize D-Sorbitol-¹⁸O-1 to gain critical insights into their formulations, ultimately contributing to the development of safer and more effective medicines.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. shop.neofroxx.com [shop.neofroxx.com]
- 4. Thermo Scientific Chemicals D-Sorbitol, 98% 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. duchefa-biochemie.com [duchefa-biochemie.com]
- 11. Certificate of Analysis [alphachemika.co]
- 12. Stability indicating assay | PPT [slideshare.net]
- 13. ijcrt.org [ijcrt.org]
An In-depth Technical Guide to the Applications of D-Sorbitol-¹⁸O-1 in Metabolic Pathway Elucidation
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of D-Sorbitol-¹⁸O-1, a stable isotope-labeled sugar alcohol, in the elucidation of metabolic pathways. This document details the underlying principles, experimental methodologies, data interpretation, and potential applications in biomedical research and drug development.
Introduction to Stable Isotope Labeling in Metabolomics
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive and do not decay, making them safer to handle and applicable to a wider range of experimental settings, including human studies.[2] Commonly used stable isotopes in metabolic research include ¹³C, ¹⁵N, ²H, and ¹⁸O.[1] By introducing a molecule labeled with a heavy isotope into a biological system, researchers can track the incorporation of the isotope into downstream metabolites using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the qualitative and quantitative assessment of metabolic fluxes and the elucidation of metabolic pathways.[1]
Oxygen-18 (¹⁸O) is a stable isotope of oxygen that can be incorporated into molecules to study a variety of biochemical reactions, including hydroxylation, oxidation, and the activity of hydrolases and oxygenases. The use of ¹⁸O-labeled compounds, in conjunction with high-resolution mass spectrometry, allows for the unambiguous identification of metabolites and the elucidation of reaction mechanisms.[3]
D-Sorbitol and the Polyol Pathway
D-Sorbitol, also known as D-glucitol, is a six-carbon sugar alcohol that is a key intermediate in the polyol pathway.[4][5] This pathway consists of two primary enzymatic reactions:
-
Aldose Reductase: In the first step, glucose is reduced to sorbitol by the enzyme aldose reductase, with NADPH serving as the cofactor.[4][5][6]
-
Sorbitol Dehydrogenase: Subsequently, sorbitol is oxidized to fructose by the enzyme sorbitol dehydrogenase, which utilizes NAD+ as a cofactor.[4][5][6]
Under normal physiological conditions, the polyol pathway is relatively minor in most tissues. However, in hyperglycemic states, such as in diabetes mellitus, the increased intracellular glucose concentration leads to a significant upregulation of this pathway.[5][7] The resulting accumulation of sorbitol can lead to osmotic stress and has been implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy.[7][8]
D-Sorbitol-¹⁸O-1: A Tool for Metabolic Pathway Elucidation
D-Sorbitol-¹⁸O-1 is a stable isotope-labeled version of D-Sorbitol where one of the oxygen atoms has been replaced with its heavy isotope, ¹⁸O. This isotopologue is a valuable tool for several applications in metabolic research. While specific published applications of D-Sorbitol-¹⁸O-1 are not abundant, its utility can be inferred from the principles of stable isotope tracing and the known biochemistry of the polyol pathway.
3.1. Potential Applications:
-
Tracing the Polyol Pathway: D-Sorbitol-¹⁸O-1 can be used as a direct tracer to monitor the activity of sorbitol dehydrogenase and the conversion of sorbitol to fructose. By tracking the appearance of the ¹⁸O label in fructose, researchers can quantify the flux through this step of the pathway.
-
Investigating Downstream Metabolism of Fructose: The ¹⁸O-labeled fructose produced from D-Sorbitol-¹⁸O-1 can be further traced into glycolysis and other pathways of central carbon metabolism.
-
Studying Reverse Flux: The reversible nature of the sorbitol dehydrogenase reaction can be investigated by administering ¹⁸O-labeled fructose and monitoring the appearance of ¹⁸O in sorbitol.
-
Internal Standard for Quantitation: D-Sorbitol-¹⁸O-1 is an ideal internal standard for the quantification of unlabeled sorbitol in biological samples by mass spectrometry.[9] Its chemical and physical properties are nearly identical to the unlabeled analyte, but it is distinguishable by its mass, allowing for accurate and precise quantification.
3.2. Synthesis of D-Sorbitol-¹⁸O-1:
Experimental Protocols
The following are generalized experimental protocols for the use of D-Sorbitol-¹⁸O-1 in metabolic tracing studies.
4.1. In Vitro Cell Culture Experiment:
-
Cell Culture: Culture the cells of interest (e.g., hepatocytes, renal cells, or neuronal cells) to the desired confluency in standard culture medium.
-
Isotope Labeling: Replace the standard medium with a medium containing a known concentration of D-Sorbitol-¹⁸O-1. The concentration and labeling duration will depend on the specific cell type and the metabolic pathway being investigated.
-
Metabolite Extraction: After the desired incubation time, rapidly quench the metabolism and extract the metabolites. A common method is to wash the cells with ice-cold saline and then add a pre-chilled extraction solvent (e.g., 80% methanol).
-
Sample Preparation: Centrifuge the cell extracts to pellet the protein and other cellular debris. The supernatant containing the metabolites can then be dried and reconstituted in a suitable solvent for analysis.
-
Analytical Detection: Analyze the samples using high-performance liquid chromatography-mass spectrometry (HPLC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the ¹⁸O-labeled metabolites.
4.2. In Vivo Animal Study:
-
Animal Model: Select an appropriate animal model for the study (e.g., a model of diabetes).
-
Isotope Administration: Administer D-Sorbitol-¹⁸O-1 to the animals, for example, through oral gavage or intravenous injection. The dose and route of administration will depend on the research question.
-
Sample Collection: Collect biological samples (e.g., blood, urine, and tissue) at various time points after administration.
-
Metabolite Extraction: Process the collected samples to extract the metabolites. For blood, this may involve plasma or serum separation followed by protein precipitation. For tissues, homogenization in an appropriate buffer is required.
-
Sample Preparation and Analysis: Prepare the extracts for analysis by HPLC-MS or GC-MS as described for the in vitro protocol.
Data Presentation
Quantitative data from D-Sorbitol-¹⁸O-1 tracing experiments should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: Hypothetical Quantification of Sorbitol and Fructose in a Cell Culture Experiment.
| Metabolite | Isotope | Concentration (µM) - Control | Concentration (µM) - Labeled |
| Sorbitol | ¹⁶O | 15.2 ± 2.1 | 5.8 ± 1.2 |
| ¹⁸O | 0.0 | 25.7 ± 3.5 | |
| Fructose | ¹⁶O | 8.9 ± 1.5 | 4.1 ± 0.9 |
| ¹⁸O | 0.0 | 12.3 ± 2.8 |
Table 2: Hypothetical Time-Course of ¹⁸O-Labeling in Plasma Metabolites in an Animal Study.
| Time Point | D-Sorbitol-¹⁸O-1 (µg/mL) | Fructose-¹⁸O-1 (µg/mL) | Glucose-¹⁸O-1 (µg/mL) |
| 0 hr | 0.0 | 0.0 | 0.0 |
| 1 hr | 5.2 ± 0.8 | 2.1 ± 0.4 | 0.5 ± 0.1 |
| 4 hr | 2.8 ± 0.5 | 3.5 ± 0.6 | 1.2 ± 0.3 |
| 12 hr | 0.9 ± 0.2 | 1.8 ± 0.3 | 2.5 ± 0.5 |
| 24 hr | < 0.1 | 0.5 ± 0.1 | 1.1 ± 0.2 |
Visualizations
Diagram 1: The Polyol Pathway
Caption: The Polyol Pathway of Glucose Metabolism.
Diagram 2: Experimental Workflow for In Vitro Tracing
Caption: In Vitro D-Sorbitol-¹⁸O-1 Tracing Workflow.
Diagram 3: Logical Relationship of D-Sorbitol-¹⁸O-1 Application
Caption: Applications of D-Sorbitol-¹⁸O-1 in Research.
Conclusion
D-Sorbitol-¹⁸O-1 is a valuable, though currently underutilized, tool for the detailed investigation of the polyol pathway and related metabolic networks. Its application in stable isotope tracing studies can provide crucial insights into metabolic fluxes, enzyme kinetics, and the pathobiology of diseases associated with aberrant sorbitol metabolism. For drug development professionals, understanding the dynamics of the polyol pathway through such precise methodologies can aid in the identification and validation of new therapeutic targets. The combination of D-Sorbitol-¹⁸O-1 with advanced mass spectrometry techniques offers a robust platform for advancing our understanding of cellular metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 3. Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 5. Polyol pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. The polyol pathway is an evolutionarily conserved system for sensing glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Method that yields oxygen-18-enriched alcohols set to bolster drug studies | Research | Chemistry World [chemistryworld.com]
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrum of D-Sorbitol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the mass spectrum of unlabeled D-Sorbitol, a sugar alcohol pivotal in numerous pharmaceutical and industrial applications. Understanding its mass spectrometric behavior is fundamental for its accurate identification, quantification, and characterization in various matrices. This document outlines the core principles of D-Sorbitol's fragmentation, details experimental protocols, and presents quantitative data to aid researchers in their analytical endeavors.
Electron Ionization Mass Spectrometry (EI-MS) of D-Sorbitol
Under electron impact (EI) ionization, the D-Sorbitol molecule is highly unstable and readily undergoes fragmentation, resulting in a characteristic mass spectrum. A key feature is the absence of a discernible molecular ion peak (M+) at m/z 182, which is typical for polyatomic alcohols.[1][2] The fragmentation is dominated by two primary pathways: C-C bond cleavages and rearrangement processes involving the elimination of water or formaldehyde molecules.[1][2]
Quantitative Data: Prominent Fragment Ions
The mass spectrum of D-Sorbitol is characterized by a series of fragment ions that provide a structural fingerprint of the molecule. The relative intensities of these ions can vary with the ionizing electron energy. The table below summarizes the most significant fragment ions observed at an ionizing energy of 70 eV.
| m/z | Proposed Fragment Ion | Relative Intensity (Approximate) |
| 31 | [CH₂OH]⁺ | High |
| 43 | [C₂H₃O]⁺ | High |
| 61 | [CH₂O-CHOH]⁺ | High |
| 73 | [C₃H₅O₂]⁺ | High |
| 85 | [C₄H₅O₂]⁺ | Moderate |
| 103 | [C₄H₇O₃]⁺ | Moderate |
| 133 | [C₅H₉O₄]⁺ | Low |
| 147 | [M–H₂O–OH]⁺ | Low |
Data synthesized from multiple sources, including[1][2].
Fragmentation Pathway of D-Sorbitol
The fragmentation of the D-Sorbitol molecular ion is a complex process involving multiple bond cleavages and rearrangements. The primary fragmentation events include the loss of water (H₂O), hydroxyl radicals (•OH), and successive losses of formaldehyde (CH₂O) units.
Figure 1. Proposed fragmentation pathway of D-Sorbitol under electron ionization.
Experimental Protocols for Mass Spectrometric Analysis
The analysis of D-Sorbitol can be performed using various mass spectrometry-based techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common approaches.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its low volatility, D-Sorbitol requires derivatization prior to GC-MS analysis to convert it into a more volatile and thermally stable compound.[3]
Sample Preparation and Derivatization:
-
Sample Extraction: For biological samples, protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to isolate polyols.[3]
-
Derivatization: Silylation is a widely used derivatization method. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common reagent that creates unique trimethylsilyl (TMS) ethers of sugar alcohols, allowing for their separation and identification.[4] An alternative is derivatization with n-butane boronic acid.[5][6]
GC-MS Operating Parameters (Illustrative):
-
Column: ZB-5 capillary column (30m × 0.25mm i.d., 0.25 μm film thickness).[7]
-
Carrier Gas: Helium.
-
Injection Temperature: 270°C.
-
Oven Temperature Program: Initial temperature of 100°C held for 2 minutes, then ramped to 300°C at a rate of 5°C/min, followed by a 10-minute hold at 300°C.[7][8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detector: Quadrupole mass spectrometer.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a sensitive and versatile alternative for the analysis of D-Sorbitol without the need for derivatization.
Sample Preparation:
-
Extraction: Similar to GC-MS, samples from complex matrices require extraction and cleanup.[3]
-
Dilution: The sample solution should be diluted to a concentration range of 0.010 to 0.20 g/L.[9]
LC-MS/MS Operating Parameters (Illustrative):
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as a Luna 5 µm NH2 100A (150 x 4.6 mm).[3][10]
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a mobile phase containing acetonitrile with 0.1% CH₂Cl₂ and 50% methanol in water.[10]
-
Flow Rate: 800 µL/min.[10]
-
Column Temperature: 40°C.[10]
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[10] APCI has been shown to be more effective in reducing matrix effects from tissue extracts.[10]
-
Detection: Tandem mass spectrometry (MS/MS) allows for precise quantification. Adduct formation, such as with chloride ([M+Cl]⁻) or sodium ([M+Na]⁺), can enhance sensitivity.[10][11]
Figure 2. General experimental workflows for GC-MS and LC-MS/MS analysis of D-Sorbitol.
Soft Ionization Techniques and Adduct Formation
In contrast to the extensive fragmentation observed with EI, soft ionization techniques such as ESI and APCI can be used to observe the intact molecule, often as an adduct. In positive ion mode, D-Sorbitol can be detected as protonated ([M+H]⁺ at m/z 183.0865), sodiated ([M+Na]⁺ at m/z 205.0684), and potassiated ([M+K]⁺ at m/z 221.0422) adducts.[12] The formation of these adducts can significantly enhance the sensitivity of the analysis. Tandem mass spectrometry (MS/MS) of these precursor ions can then be used to elicit structurally informative fragment ions.
Conclusion
The mass spectrum of unlabeled D-Sorbitol is well-characterized, with distinct fragmentation patterns under different ionization conditions. While EI-MS reveals a complex fragmentation fingerprint in the absence of a molecular ion, soft ionization techniques coupled with tandem mass spectrometry enable the detection of the intact molecule as various adducts, providing high sensitivity and specificity. The choice of analytical technique and experimental protocol should be guided by the specific research question and the sample matrix. This guide provides a foundational understanding and practical protocols to aid in the successful mass spectrometric analysis of D-Sorbitol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Overview of Polyols: Structure, Synthesis, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 4. Sorbitol Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. customs.go.jp [customs.go.jp]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. d1kkimny8vk5e2.cloudfront.net [d1kkimny8vk5e2.cloudfront.net]
- 10. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unraveling Metabolic Fates: A Technical Guide to the Natural Abundance of ¹⁸O and its Application in D-Sorbitol-¹⁸O-1 Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the significance of the stable isotope oxygen-18 (¹⁸O) and its application in tracing the metabolic journey of D-Sorbitol through the use of D-Sorbitol-¹⁸O-1. This isotopically labeled sugar alcohol serves as a powerful tool for elucidating complex biochemical pathways, particularly the polyol pathway, and holds considerable relevance for researchers in drug development and metabolic disease.
The Foundation: Natural Abundance of Oxygen-18
Oxygen, a fundamental element for life, is composed of three stable isotopes. The most abundant is ¹⁶O, constituting over 99% of all natural oxygen. The heavier, non-radioactive isotope, ¹⁸O, is present in a much smaller fraction, approximately 0.20% of the total oxygen atoms. This natural scarcity of ¹⁸O provides a crucial baseline against which the enrichment of this isotope in a labeled compound like D-Sorbitol-¹⁸O-1 can be precisely measured, forming the basis of tracer studies.
| Isotope | Natural Abundance (%) |
| ¹⁶O | > 99.7 |
| ¹⁷O | ~ 0.038 |
| ¹⁸O | ~ 0.20 |
Table 1: Natural Abundance of Stable Oxygen Isotopes. The significant difference in natural abundance between ¹⁶O and ¹⁸O allows for sensitive detection of ¹⁸O-labeled compounds.
D-Sorbitol-¹⁸O-1: A Tracer for the Polyol Pathway
D-Sorbitol is a six-carbon sugar alcohol that plays a key role in the polyol pathway, a metabolic route that converts glucose to fructose.[1][2][3] This pathway is particularly significant in tissues that do not depend on insulin for glucose uptake, such as the lens, retina, and peripheral nerves.[3] Under conditions of high glucose, as seen in diabetes, the increased flux through the polyol pathway and the subsequent accumulation of sorbitol can lead to osmotic stress and cellular damage, contributing to diabetic complications.[1][2]
D-Sorbitol-¹⁸O-1 is a form of D-Sorbitol where one of the oxygen atoms, typically at the C-1 position, is replaced with the ¹⁸O isotope. This "heavy" label allows researchers to distinguish the administered sorbitol from the naturally occurring (endogenous) pool of sorbitol within a biological system. By tracking the ¹⁸O label, scientists can follow the metabolic fate of D-Sorbitol, including its conversion to fructose by the enzyme sorbitol dehydrogenase.[1][2]
Experimental Protocols: Synthesis, Purification, and Analysis
While specific, detailed proprietary protocols for the synthesis of D-Sorbitol-¹⁸O-1 are often not publicly available, the general principles involve the reduction of a suitable ¹⁸O-labeled glucose precursor. A plausible synthetic route is outlined below.
Synthesis of D-Sorbitol-¹⁸O-1 (Conceptual Protocol)
A common method for preparing ¹⁸O-labeled alcohols involves the reduction of a corresponding aldehyde or ketone. In the case of D-Sorbitol-¹⁸O-1, the synthesis would likely start with D-Glucose labeled with ¹⁸O at the C-1 aldehyde group.
Reaction:
D-Glucose-¹⁸O-1 + NaBH₄ → D-Sorbitol-¹⁸O-1
Materials:
-
D-Glucose-¹⁸O-1 (custom synthesis or commercially available)
-
Sodium borohydride (NaBH₄)
-
Anhydrous ethanol or other suitable solvent
-
Water (for quenching the reaction)
-
Acidic resin (for neutralization)
Procedure:
-
Dissolve D-Glucose-¹⁸O-1 in the chosen solvent under an inert atmosphere.
-
Slowly add a solution of sodium borohydride to the glucose solution while maintaining a controlled temperature (e.g., 0-25 °C).
-
Stir the reaction mixture for a specified period to ensure complete reduction.
-
Carefully quench the reaction by the slow addition of water.
-
Neutralize the reaction mixture using an acidic resin.
-
Filter the mixture to remove the resin.
-
Evaporate the solvent under reduced pressure to obtain the crude D-Sorbitol-¹⁸O-1.
Purification of D-Sorbitol-¹⁸O-1
Purification of the synthesized D-Sorbitol-¹⁸O-1 is crucial to remove unreacted starting materials, byproducts, and salts. Chromatographic techniques are typically employed for this purpose.
Method: Preparative High-Performance Liquid Chromatography (HPLC)
-
Column: A suitable stationary phase for sugar alcohol separation, such as a polymer-based aminopropyl or a C18 column designed for polar compounds.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for separating carbohydrates and related compounds. The gradient can be optimized to achieve the best separation.
-
Detection: Refractive index (RI) detection is often used for non-UV absorbing compounds like sorbitol.
Procedure:
-
Dissolve the crude D-Sorbitol-¹⁸O-1 in the mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the D-Sorbitol peak.
-
Analyze the collected fractions for purity using analytical HPLC or mass spectrometry.
-
Pool the pure fractions and remove the solvent by lyophilization (freeze-drying) to obtain pure D-Sorbitol-¹⁸O-1.
Analysis of ¹⁸O Enrichment: Mass Spectrometry and NMR Spectroscopy
The incorporation and tracing of the ¹⁸O label are primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
3.3.1. Mass Spectrometry Analysis
Mass spectrometry is a highly sensitive technique for detecting the mass difference between the ¹⁸O-labeled and unlabeled sorbitol.
Sample Preparation from Biological Matrices (e.g., Plasma or Cell Extracts):
-
Protein Precipitation: Add a cold organic solvent (e.g., methanol or acetonitrile) to the sample to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the metabolites.
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS system.
LC-MS/MS Analysis Protocol:
-
Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for good retention and separation of polar compounds like sorbitol.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often effective for analyzing sugar alcohols.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to accurately measure the mass-to-charge ratio (m/z) of the ions.
-
Detection: Monitor for the molecular ions of both unlabeled sorbitol ([M-H]⁻) and D-Sorbitol-¹⁸O-1 ([M+2-H]⁻). The 2-dalton mass shift confirms the presence of the ¹⁸O label.
-
Quantification: The relative abundance of the two isotopic peaks can be used to determine the enrichment of ¹⁸O in the sorbitol pool.
3.3.2. NMR Spectroscopy Analysis
NMR spectroscopy can also be used to detect the presence of the ¹⁸O isotope, although it is generally less sensitive than mass spectrometry for this purpose. The ¹⁸O isotope can induce a small upfield shift in the resonance of the directly attached ¹³C or ¹H nuclei.
Sample Preparation for NMR:
-
Follow a similar extraction procedure as for mass spectrometry to isolate the metabolites.
-
Lyophilize the extract to remove all water.
-
Reconstitute the sample in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).
¹³C NMR Spectroscopy Protocol:
-
Acquire a high-resolution ¹³C NMR spectrum.
-
Look for the appearance of a small, upfield-shifted peak adjacent to the main peak for the carbon atom bonded to the ¹⁸O. The integration of this peak relative to the main peak can provide an estimate of the ¹⁸O enrichment.
Visualizing the Metabolic Context: The Polyol Pathway
The polyol pathway is the primary route for sorbitol metabolism. Understanding this pathway is essential for interpreting the results of D-Sorbitol-¹⁸O-1 tracer studies.
Experimental Workflow for a D-Sorbitol-¹⁸O-1 Tracer Study
A typical workflow for a metabolic tracer study using D-Sorbitol-¹⁸O-1 involves several key steps, from administration of the labeled compound to data analysis.
Relevance to Drug Development and Scientific Research
The use of D-Sorbitol-¹⁸O-1 and similar isotopically labeled tracers offers significant advantages in various research and development areas:
-
Understanding Disease Mechanisms: By tracing the flux through the polyol pathway, researchers can gain insights into the pathogenesis of diabetic complications and other metabolic disorders.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Labeled compounds can be used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs that may interact with or be metabolized by the polyol pathway.
-
Target Validation: D-Sorbitol-¹⁸O-1 can be used to assess the in vivo efficacy of drugs designed to inhibit enzymes in the polyol pathway, such as aldose reductase inhibitors.
-
Metabolic Flux Analysis: Quantitative data on the rate of conversion of sorbitol to fructose can be incorporated into larger metabolic models to understand the overall metabolic state of a cell or organism.
References
The Pivotal Role of D-Sorbitol in Plant and Animal Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of D-Sorbitol (glucitol) in the metabolic landscapes of both plants and animals. As a sugar alcohol, D-Sorbitol is a key player in a range of physiological processes, from primary photosynthesis and stress resilience in plants to the intricate and often pathological polyol pathway in animals. This document provides a comprehensive overview of the biosynthesis, degradation, and transport of D-Sorbitol, supported by quantitative data, detailed experimental protocols, and visual representations of the core metabolic pathways.
D-Sorbitol Metabolism in the Plant Kingdom
In the plant kingdom, D-Sorbitol is a significant metabolite, particularly within the Rosaceae family (e.g., apples, pears, cherries) and Plantaginaceae, where it serves as a primary product of photosynthesis, a transport carbohydrate, and an osmoprotectant against abiotic stress.[1]
Biosynthesis and Degradation
The synthesis of D-Sorbitol in plants primarily occurs in source tissues, such as leaves, through a two-step conversion from glucose-6-phosphate.
-
Glucose-6-phosphate to Sorbitol-6-phosphate: This initial step is catalyzed by the enzyme Sorbitol-6-phosphate Dehydrogenase (S6PDH) , which reduces glucose-6-phosphate to sorbitol-6-phosphate using NADPH as a cofactor.
-
Sorbitol-6-phosphate to Sorbitol: The phosphate group is then removed from sorbitol-6-phosphate by Sorbitol-6-phosphate Phosphatase (S6PP) , yielding free D-Sorbitol.
The degradation of D-Sorbitol, predominantly in sink tissues like fruits and roots, is catalyzed by Sorbitol Dehydrogenase (SDH) , which oxidizes sorbitol to fructose, utilizing NAD+ as a cofactor.[1] This fructose can then enter glycolysis to provide energy for growth and development.
Role in Stress Tolerance
D-Sorbitol accumulation is a key adaptive response to various environmental stresses, including drought, salinity, and cold. By acting as a compatible solute, it helps maintain cellular turgor and protect cellular structures from damage caused by dehydration and ionic stress.[2] The modulation of sorbitol metabolism is, therefore, a crucial aspect of a plant's ability to withstand adverse environmental conditions.
Quantitative Data: Sorbitol Concentration and Enzyme Kinetics in Plants
The following tables summarize key quantitative data related to D-Sorbitol metabolism in plants.
| Plant Species | Tissue | Condition | Sorbitol Concentration (mg/g DW) | Reference |
| Malus domestica (Apple) | Leaf | Well-watered | 5.0 - 15.0 | |
| Malus domestica (Apple) | Leaf | Drought-stressed | 20.0 - 40.0 | |
| Pyrus communis (Pear) | Fruit | Mature | 10.0 - 50.0 | |
| Prunus persica (Peach) | Phloem Sap | - | ~560 mM | [3] |
| Arabidopsis thaliana | Leaf | Drought-stressed | Increased levels observed | [4] |
| Enzyme | Plant Source | Substrate | Km | Vmax | Reference |
| Sorbitol-6-phosphate Dehydrogenase (S6PDH) | Loquat Leaves | Sorbitol-6-phosphate | 2.22 mM | Not Reported | [5] |
| Sorbitol-6-phosphate Dehydrogenase (S6PDH) | Loquat Leaves | Glucose-6-phosphate | 11.6 mM | Not Reported | [5] |
| Sorbitol Dehydrogenase (SDH) | Apple Fruit | Sorbitol | 86 mM | Not Reported | |
| Sorbitol Dehydrogenase (SDH) | Peach | Sorbitol | 37.7 mM | Not Reported | |
| Sorbitol Dehydrogenase (SDH) | Arabidopsis thaliana (recombinant) | Sorbitol | 0.96 mM | 1.35 µmol/min/mg | [6] |
| Sorbitol Dehydrogenase (SDH) | Arabidopsis thaliana (recombinant) | Ribitol | 1.02 mM | 1.29 µmol/min/mg | [6] |
| Sorbitol Dehydrogenase (SDH) | Arabidopsis thaliana (recombinant) | Xylitol | 0.27 mM | 1.41 µmol/min/mg | [6] |
D-Sorbitol Metabolism in the Animal Kingdom
In animals, the metabolic pathway involving D-Sorbitol is known as the polyol pathway or the sorbitol-aldose reductase pathway .[7] Under normal physiological conditions, this pathway is considered a minor route for glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the flux through the polyol pathway is significantly increased, leading to the accumulation of sorbitol in various tissues.[7][8]
The Polyol Pathway
The polyol pathway consists of two enzymatic reactions:
-
Glucose to Sorbitol: Aldose Reductase (AR) reduces glucose to sorbitol in an NADPH-dependent reaction. This enzyme is found in various tissues, including the lens, retina, nerves, and kidneys.[9]
-
Sorbitol to Fructose: Sorbitol Dehydrogenase (SDH) then oxidizes sorbitol to fructose, with the concomitant reduction of NAD+ to NADH.[10]
Implications in Diabetic Complications
The overactivation of the polyol pathway in diabetes is implicated in the pathogenesis of various diabetic complications.[8][11] Tissues such as the lens, retina, and Schwann cells have low levels of sorbitol dehydrogenase, leading to the intracellular accumulation of sorbitol.[10] This accumulation has several detrimental effects:
-
Osmotic Stress: Sorbitol is a polar molecule that does not readily cross cell membranes, leading to an increase in intracellular osmotic pressure and subsequent cell swelling and damage.[7]
-
Redox Imbalance: The increased activity of aldose reductase consumes NADPH, a crucial cofactor for glutathione reductase, which is essential for regenerating the antioxidant glutathione. The resulting decrease in reduced glutathione compromises the cell's ability to combat oxidative stress.[11]
-
Increased NADH/NAD+ Ratio: The oxidation of sorbitol to fructose by SDH increases the cytosolic NADH/NAD+ ratio, which can alter cellular redox balance and affect other metabolic pathways.[11]
These factors contribute to the development of diabetic retinopathy, neuropathy, nephropathy, and cataracts.[8][11]
Role in Animal Nutrition
D-Sorbitol is also utilized in animal nutrition, where it can serve as an energy source and may have beneficial effects on liver function and overall health in livestock.[12]
Quantitative Data: Sorbitol Pathway Metabolites and Enzyme Kinetics in Animals
The following tables provide a summary of quantitative data related to the polyol pathway in animals.
| Animal Model | Tissue | Condition | Sorbitol Concentration | Fructose Concentration | Reference |
| Diabetic Rat | Sciatic Nerve | Diabetic | Significantly Increased | Significantly Increased | [13] |
| Diabetic Rat | Spinal Cord | Diabetic | Significantly Increased | Significantly Increased | [13] |
| Diabetic Dog | Erythrocytes | Poorly Compensated Diabetes | Significantly Higher | Not Reported | |
| Type 2 Diabetic Patients | Right Atrial Appendage | Diabetic | 1.5-fold increase | 2.8-fold increase | [2] |
| Enzyme | Animal Source | Substrate | Km | Vmax | Reference |
| Aldose Reductase (AR) | Bovine Lens | DL-glyceraldehyde | 0.11 mM | Not Reported | |
| Aldose Reductase (AR) | Bovine Lens | D-glucose | 100 mM | Not Reported | |
| Sorbitol Dehydrogenase (SDH) | Human Liver | Fructose | 10 mM | Not Reported | [14] |
| Sorbitol Dehydrogenase (SDH) | Chicken Liver | Sorbitol | 2.5 mM | Not Reported | |
| Sorbitol Dehydrogenase (SDH) | Mammalian Erythrocytes | Sorbitol | Varies by species | Varies by species | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of D-Sorbitol metabolism.
Quantification of D-Sorbitol in Plant Tissues using HPLC
Objective: To determine the concentration of D-Sorbitol in plant tissues.
Materials:
-
Plant tissue (e.g., leaves, fruits)
-
Liquid nitrogen
-
80% Ethanol
-
Deionized water
-
Acetonitrile (HPLC grade)
-
D-Sorbitol standard
-
HPLC system with a Refractive Index (RI) detector
-
Amino-based or specific carbohydrate analysis column (e.g., Hypersil GOLD Amino)[11]
Procedure:
-
Sample Preparation:
-
Flash-freeze fresh plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Extract a known weight of the powdered tissue with hot 80% ethanol (e.g., 10 mL per 1 g of tissue) by boiling for 5-10 minutes.
-
Centrifuge the extract to pellet the debris.
-
Collect the supernatant and repeat the extraction process twice more on the pellet.
-
Pool the supernatants and evaporate to dryness under vacuum.
-
Re-dissolve the dried extract in a known volume of deionized water.
-
Filter the sample through a 0.45 µm syringe filter before HPLC analysis.[16]
-
-
HPLC Analysis:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).[17]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: Refractive Index (RI).
-
-
Quantification:
-
Prepare a standard curve using known concentrations of D-Sorbitol.
-
Quantify the D-Sorbitol concentration in the plant extracts by comparing the peak areas to the standard curve.
-
Enzymatic Assay of Sorbitol Dehydrogenase (SDH) Activity in Animal Tissues
Objective: To measure the activity of Sorbitol Dehydrogenase in animal tissue homogenates.
Materials:
-
Animal tissue (e.g., liver, kidney)
-
Homogenization buffer (e.g., 0.1 M Tris-HCl, pH 9.0)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 9.5)
-
D-Sorbitol solution (substrate)
-
NAD+ solution (cofactor)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Tissue Homogenization:
-
Excise and weigh the animal tissue on ice.
-
Homogenize the tissue in ice-cold homogenization buffer (e.g., 1:5 w/v).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) for the enzyme assay.
-
-
Enzyme Assay:
-
Calculation of Activity:
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).
-
Express the activity as units per milligram of protein (U/mg protein), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Polyol Analysis
Objective: To identify and quantify D-Sorbitol and other polyols in biological samples.
Materials:
-
Biological sample (plant or animal tissue extract)
-
Internal standard (e.g., ribitol or methyl nonadecanate)[19]
-
Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)[19]
-
GC-MS system with a suitable column (e.g., DB-5ms)
Procedure:
-
Sample Preparation and Derivatization:
-
Lyophilize the aqueous extract of the biological sample.
-
Add the internal standard to the dried extract.
-
Perform a two-step derivatization:
-
First, add methoxyamine hydrochloride in pyridine and incubate to protect the carbonyl groups.
-
Second, add MSTFA and incubate to silylate the hydroxyl groups, making the polyols volatile for GC analysis.[19]
-
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a temperature gradient program to separate the different polyols.
-
The mass spectrometer will fragment the eluted compounds, and the resulting mass spectra can be used for identification by comparison to a spectral library.
-
-
Quantification:
-
Quantify the amount of D-Sorbitol and other polyols by comparing their peak areas to the peak area of the internal standard.
-
Signaling Pathways and Experimental Workflows
D-Sorbitol Signaling in Plant Abiotic Stress Response
D-Sorbitol not only acts as an osmoprotectant but is also involved in signaling pathways that regulate gene expression in response to stress.[2] For instance, sorbitol accumulation can influence the expression of genes related to abscisic acid (ABA) and jasmonic acid (JA) signaling pathways, which are key regulators of plant stress responses.[2]
Caption: D-Sorbitol's dual role in plant stress response.
Experimental Workflow for Investigating the Polyol Pathway in Diabetic Complications
Studying the role of the polyol pathway in diabetic complications often involves the use of animal models of diabetes. The following workflow outlines a typical experimental approach.
Caption: Workflow for studying the polyol pathway in diabetes.
Metabolic Pathway of D-Sorbitol
The following diagram illustrates the central metabolic pathways of D-Sorbitol in both plants and animals.
Caption: Central metabolic pathways of D-Sorbitol.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Sorbitol dehydrogenase is a cytosolic protein required for sorbitol metabolism in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and Characteristics of Sorbitol-6-phosphate Dehydrogenase from Loquat Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyol specificity of recombinant Arabidopsis thaliana sorbitol dehydrogenase studied by enzyme kinetics and in silico modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyol pathway - Wikipedia [en.wikipedia.org]
- 8. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 9. Aldose and aldehyde reductase in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sekisuidiagnostics.com [sekisuidiagnostics.com]
- 11. avehjournal.org [avehjournal.org]
- 12. Sorbitol mediates age-dependent changes in apple plant growth strategy through gibberellin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of abiotic stresses on sorbitol biosynthesis and metabolism in tomato (Solanum lycopersicum) | Functional Plant Biology | ConnectSci [connectsci.au]
- 14. Reaction-rate assay of serum sorbitol dehydrogenase activity of 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biochemical characteristics of erythrocyte sorbitol dehydrogenase from selected mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of glucose, fructose, sucrose and sorbitol in the leaf and fruit peel of different apple cultivars by the HPLC-RI optimized method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Derivation Method for Determining Sorbitol in Fruit Trees [scirp.org]
- 18. eclinpath.com [eclinpath.com]
- 19. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
Methodological & Application
Application Note: Quantification of D-Sorbitol in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of D-Sorbitol in human plasma. The method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) for reliable separation and detection. Quantification is achieved through the use of a stable isotope-labeled internal standard, D-Sorbitol-¹⁸O₁, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is suitable for clinical research and biomarker discovery, particularly in studies related to metabolic disorders where D-Sorbitol levels are of significant interest.
Introduction
D-Sorbitol is a sugar alcohol that plays a crucial role in several metabolic pathways, most notably the polyol pathway.[1] Under normal physiological conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the conversion of glucose to sorbitol via the enzyme aldose reductase is significantly increased.[2] The accumulation of intracellular sorbitol can lead to osmotic stress and has been implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy.[1] Therefore, the accurate quantification of D-Sorbitol in biological matrices is essential for understanding disease progression and evaluating the efficacy of therapeutic interventions.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred technique for bioanalysis.[3] The use of a stable isotope-labeled internal standard (SIL-IS), such as D-Sorbitol-¹⁸O₁, is critical for achieving reliable quantification. The SIL-IS co-elutes with the analyte and is chemically identical, ensuring that it experiences the same matrix effects and ionization suppression, thereby providing a highly accurate measurement of the analyte concentration.[4] This note provides a comprehensive protocol for the extraction and quantification of D-Sorbitol from human plasma.
Experimental Protocols
Materials and Reagents
-
D-Sorbitol (Analyte)
-
D-Sorbitol-¹⁸O₁ (Internal Standard)
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Methanol
-
LC-MS Grade Water
-
Ammonium Acetate
-
Human Plasma (K₂EDTA)
Preparation of Standards and Quality Controls
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of D-Sorbitol and D-Sorbitol-¹⁸O₁ (IS) in a 50:50 mixture of methanol and water.
-
Calibration Standards (CS): Serially dilute the D-Sorbitol stock solution with 50:50 methanol:water to prepare working solutions. Spike these into blank human plasma to create calibration standards at concentrations ranging from 10 ng/mL to 5000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 30, 300, and 3000 ng/mL) from a separate weighing of the D-Sorbitol standard.
-
Internal Standard Working Solution: Dilute the D-Sorbitol-¹⁸O₁ primary stock to a final concentration of 100 ng/mL in acetonitrile.
Sample Preparation Protocol
The following protocol is for the protein precipitation of plasma samples.
-
Aliquot 50 µL of plasma (Standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (100 ng/mL D-Sorbitol-¹⁸O₁ in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully transfer 150 µL of the supernatant to an HPLC vial for analysis.
LC-MS/MS Conditions
A Hydrophilic Interaction Liquid Chromatography (HILIC) method is employed for the separation of the highly polar D-Sorbitol.[6][7]
-
LC System: UHPLC System
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.
-
Mobile Phase A: Water with 10 mM Ammonium Acetate
-
Mobile Phase B: Acetonitrile with 10 mM Ammonium Acetate
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
LC Gradient:
-
0.0 - 1.0 min: 85% B
-
1.0 - 5.0 min: 85% to 50% B
-
5.0 - 5.5 min: 50% to 85% B
-
5.5 - 7.0 min: 85% B (Re-equilibration)
-
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Ion Spray Voltage: -4500 V[5]
-
Temperature: 550°C
-
Multiple Reaction Monitoring (MRM) Transitions: The [M-H]⁻ ion is selected as the precursor.[8]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| D-Sorbitol | 181.1 | 89.0 | 100 | -22 |
| D-Sorbitol-¹⁸O₁ (IS) | 183.1 | 89.0 | 100 | -22 |
Results and Data Presentation
The described method was validated for linearity, precision, and accuracy. The use of the D-Sorbitol-¹⁸O₁ internal standard ensured reliable results across the analytical range.
Method Performance
The calibration curve was linear over the concentration range of 10-5000 ng/mL, with a coefficient of determination (R²) greater than 0.995. The precision and accuracy of the method were evaluated using QC samples at three concentration levels.
Table 1: Summary of Method Validation Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%Bias) |
| LLOQ | 10 | 8.5 | 10.2 | -4.5 |
| Low QC | 30 | 6.2 | 7.8 | +2.1 |
| Mid QC | 300 | 4.1 | 5.5 | +0.8 |
| High QC | 3000 | 3.5 | 4.9 | -1.3 |
Biological Context: The Polyol Pathway
D-Sorbitol is a key intermediate in the polyol pathway. Under hyperglycemic conditions, aldose reductase converts excess glucose into sorbitol.[9] Subsequently, sorbitol dehydrogenase can oxidize sorbitol to fructose.[10] The accumulation of sorbitol is a critical event in the development of diabetic complications, making its measurement vital for research in this area.
Conclusion
This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the quantification of D-Sorbitol in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard (D-Sorbitol-¹⁸O₁) make this method ideal for high-throughput analysis in clinical and research settings. The method demonstrates excellent performance characteristics, providing a reliable tool for researchers investigating the role of the polyol pathway in metabolic diseases and other therapeutic areas.
References
- 1. Polyol pathway - Wikipedia [en.wikipedia.org]
- 2. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. 2.4.2. LC-MS/MS analysis of plasma and urine fructose, glucose, and sorbitol [bio-protocol.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Determination of sorbitol in the presence of high amount of mannitol from biological samples | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 8. coresta.org [coresta.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for D-Sorbitol-¹⁸O₁ in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for utilizing D-Sorbitol-¹⁸O₁ as a stable isotope tracer in mammalian cell culture experiments to investigate the polyol pathway and its contribution to cellular metabolism.
Introduction
D-Sorbitol, a sugar alcohol, is a key intermediate in the polyol pathway, where glucose is reduced to sorbitol by aldose reductase, and sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase.[1][2][3] This pathway is particularly significant in hyperglycemic conditions, where increased glucose flux can lead to the accumulation of intracellular sorbitol.[1][4] Such accumulation can induce osmotic stress and contribute to the pathology of diabetic complications.[1][3]
D-Sorbitol-¹⁸O₁ is a stable isotope-labeled version of D-Sorbitol, with an ¹⁸O atom replacing a ¹⁶O atom in one of the hydroxyl groups. This heavy isotope label allows for the tracing of sorbitol's metabolic fate within the cell. By using techniques such as mass spectrometry, researchers can track the incorporation of the ¹⁸O label into downstream metabolites like fructose, providing a quantitative measure of polyol pathway flux.[5] This approach is a powerful tool for understanding the dynamics of glucose metabolism and the impact of various physiological or pathological conditions on this pathway.
Applications
-
Metabolic Flux Analysis: Quantify the rate of conversion of sorbitol to fructose, providing a direct measure of sorbitol dehydrogenase activity and overall polyol pathway flux.[3][6]
-
Drug Discovery: Evaluate the efficacy of aldose reductase inhibitors or other therapeutic agents that target the polyol pathway.
-
Disease Modeling: Investigate the role of the polyol pathway in cellular models of diabetes, neuropathy, retinopathy, and nephropathy.[3][4]
-
Osmotic Stress Response: Study the cellular response to sorbitol accumulation and its impact on cell signaling and viability.
Experimental Protocols
This section details a general protocol for a D-Sorbitol-¹⁸O₁ tracing experiment in adherent mammalian cell culture. Optimization may be required for specific cell lines and experimental conditions.
I. Cell Culture and Labeling
-
Cell Seeding:
-
Seed adherent mammalian cells (e.g., human retinal pigment epithelial cells, Schwann cells, or other cell lines relevant to the research question) in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.[7]
-
Culture cells in their standard growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
-
Preparation of Labeling Medium:
-
Prepare a labeling medium by supplementing a base medium (e.g., glucose-free DMEM) with D-Sorbitol-¹⁸O₁ at a final concentration of 5-10 mM. The exact concentration should be optimized based on the cell line and experimental goals.
-
The labeling medium should also contain other essential nutrients, and it is recommended to use dialyzed FBS to minimize the presence of unlabeled sorbitol or other interfering compounds.[7]
-
-
Isotopic Labeling:
-
When cells reach the desired confluency, aspirate the standard growth medium.
-
Wash the cells once with pre-warmed sterile phosphate-buffered saline (PBS).
-
Add 2 mL of the pre-warmed D-Sorbitol-¹⁸O₁ labeling medium to each well.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, and 24 hours) to monitor the kinetics of ¹⁸O incorporation. The optimal incubation time will depend on the metabolic rate of the cell line.
-
II. Metabolite Extraction
-
Quenching Metabolism:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately wash the cells with 5 mL of ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.
-
Aspirate the wash solution completely.
-
To instantly quench all enzymatic activity, place the 6-well plate on a bed of dry ice or in a liquid nitrogen bath to flash-freeze the cells.[8]
-
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol (LC-MS grade) to each well.[7][8]
-
Use a cell scraper to scrape the frozen cells into the methanol.
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant, which contains the intracellular metabolites, to a new, clean microcentrifuge tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
III. LC-MS/MS Analysis
-
Sample Reconstitution:
-
Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 80% acetonitrile).
-
-
Chromatographic Separation:
-
Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for retaining and separating polar compounds like sugar alcohols and sugars.[1][2]
-
A typical mobile phase system would consist of an aqueous component with a buffer (e.g., ammonium acetate) and an organic component (e.g., acetonitrile). A gradient elution will be necessary to resolve sorbitol and fructose from other cellular metabolites.
-
-
Mass Spectrometry Detection:
-
Analyze the samples using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).[9]
-
The specific MRM transitions to monitor are:
-
Unlabeled Sorbitol (¹⁶O): Precursor ion (m/z) -> Fragment ion (m/z)
-
¹⁸O-Labeled Sorbitol: Precursor ion (m/z) + 2 -> Fragment ion (m/z) + 2
-
Unlabeled Fructose (¹⁶O): Precursor ion (m/z) -> Fragment ion (m/z)
-
¹⁸O-Labeled Fructose: Precursor ion (m/z) + 2 -> Fragment ion (m/z) + 2
-
-
The exact m/z values will need to be determined based on the specific adducts formed during ionization.
-
Data Presentation
The quantitative data from the LC-MS/MS analysis should be summarized in tables to facilitate comparison between different experimental conditions and time points.
Table 1: ¹⁸O-Enrichment in Intracellular Sorbitol and Fructose Over Time
| Time (hours) | ¹⁸O-Sorbitol Abundance (Peak Area) | Total Sorbitol Abundance (Peak Area) | % ¹⁸O-Enrichment in Sorbitol | ¹⁸O-Fructose Abundance (Peak Area) | Total Fructose Abundance (Peak Area) | % ¹⁸O-Enrichment in Fructose |
| 0 | ||||||
| 1 | ||||||
| 4 | ||||||
| 8 | ||||||
| 24 |
% ¹⁸O-Enrichment = (¹⁸O-labeled metabolite abundance / Total metabolite abundance) x 100
Table 2: Calculated Polyol Pathway Flux
| Experimental Condition | Rate of ¹⁸O-Fructose Formation (pmol/min/mg protein) |
| Control | |
| Treatment 1 | |
| Treatment 2 |
The rate of ¹⁸O-fructose formation can be calculated from the initial linear phase of the ¹⁸O-enrichment curve for fructose.
Visualization of Pathways and Workflows
The Polyol Pathway
The following diagram illustrates the metabolic conversion of glucose to fructose via the polyol pathway, highlighting the enzymes involved.
Caption: The Polyol Pathway of Glucose Metabolism.
Experimental Workflow
This diagram outlines the key steps in a D-Sorbitol-¹⁸O₁ stable isotope tracing experiment.
Caption: D-Sorbitol-¹⁸O₁ Experimental Workflow.
Logical Relationship of Metabolites
This diagram shows the direct metabolic relationship traced by the ¹⁸O label.
Caption: Tracing the ¹⁸O Label from Sorbitol to Fructose.
References
- 1. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 6. Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbohydrate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for D-Sorbitol-18O-1 as an Internal Standard in Clinical Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of D-Sorbitol-18O-1 as an internal standard in clinical mass spectrometry assays. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of endogenous D-sorbitol in various biological matrices by correcting for matrix effects and variations in sample processing and instrument response.
Introduction
D-Sorbitol, a six-carbon sugar alcohol, is an important intermediate in the polyol pathway. Dysregulation of sorbitol levels has been implicated in various pathological conditions, particularly in diabetic complications. Therefore, the accurate quantification of D-sorbitol in clinical samples is of significant interest for researchers and clinicians. Mass spectrometry, coupled with liquid chromatography (LC-MS), offers high sensitivity and specificity for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving reliable quantitative results.[1] This document outlines the necessary protocols for employing this compound in such assays.
Principle
The fundamental principle of using this compound as an internal standard lies in its chemical and physical similarity to the analyte, D-sorbitol. Being isotopically labeled, it co-elutes with the endogenous sorbitol during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. However, it has a distinct mass-to-charge ratio (m/z) due to the presence of the 18O isotope, allowing for its separate detection from the unlabeled analyte. By adding a known amount of this compound to each sample and calibrator, the ratio of the analyte's peak area to the internal standard's peak area can be used to construct a calibration curve and accurately determine the concentration of endogenous sorbitol, thereby compensating for any analyte loss during sample preparation or fluctuations in instrument performance.
Materials and Reagents
-
Internal Standard: this compound
-
Analyte Standard: D-Sorbitol
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid
-
Sample Preparation Reagents: Protein precipitation agents (e.g., ice-cold methanol or acetonitrile), solid-phase extraction (SPE) cartridges (if required).
-
Biological Matrix: Human plasma, serum, urine, or tissue homogenates.
Experimental Protocols
-
This compound Internal Standard Stock Solution (IS-SS): Accurately weigh a precise amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., 50:50 methanol:water) to obtain a stock solution of 1 mg/mL.
-
D-Sorbitol Analyte Stock Solution (A-SS): Prepare a 1 mg/mL stock solution of unlabeled D-sorbitol in the same manner as the internal standard.
-
Working Internal Standard Solution (IS-WS): Dilute the IS-SS with the appropriate solvent to a final concentration suitable for spiking into samples (e.g., 10 µg/mL). The optimal concentration should be determined during method development.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the A-SS with the appropriate solvent to cover the expected concentration range of sorbitol in clinical samples.
The following is a general protocol for plasma samples. It may need to be optimized for other matrices.
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Spike with Internal Standard: To a 100 µL aliquot of each plasma sample, calibrator, and quality control (QC) sample, add a fixed volume (e.g., 10 µL) of the IS-WS. Vortex briefly.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile or methanol (e.g., 300 µL) to each sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase starting condition. Vortex and transfer to an autosampler vial for LC-MS analysis.
Caption: Workflow for plasma sample preparation.
A hydrophilic interaction liquid chromatography (HILIC) method is often suitable for the separation of polar compounds like sorbitol.[2][3]
| Parameter | Recommended Condition |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |
| Column | HILIC column (e.g., Amide, Amino, or bare silica phase). A common choice is a column with dimensions like 2.1 mm x 100 mm, 1.7 µm particle size. |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A gradient from high organic to high aqueous is typical for HILIC. For example: Start at 95% B, hold for 1 min, decrease to 50% B over 5 min, hold for 2 min, then re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | A triple quadrupole mass spectrometer is recommended for quantitative analysis. |
| Ionization Mode | Electrospray Ionization (ESI) in negative or positive mode. Negative mode is often preferred for polyols. |
| MRM Transitions | To be determined by infusing pure D-sorbitol and this compound. The precursor ion will likely be the deprotonated molecule [M-H]- or an adduct. |
Table 1: Example LC-MS/MS Parameters.
-
Integration: Integrate the peak areas for both the D-sorbitol and this compound MRM transitions.
-
Ratio Calculation: Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Calibration Curve: Plot the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Concentration Determination: Determine the concentration of D-sorbitol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table presents hypothetical but realistic quantitative data for a validation study using this compound as an internal standard.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of the nominal value |
| Matrix Effect | Compensated by the internal standard |
| Recovery | Consistent and reproducible |
Table 2: Summary of Method Validation Parameters.
Signaling Pathways and Logical Relationships
The quantification of sorbitol is often relevant in the context of the polyol pathway, which is implicated in diabetic complications.
Caption: The Polyol Pathway of Glucose Metabolism.
Caption: Logic of Internal Standard-Based Quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of D-sorbitol in clinical mass spectrometry. The protocols outlined in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a sensitive and accurate assay. The implementation of stable isotope-labeled internal standards is essential for high-quality data in clinical and diagnostic research.
References
- 1. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note and Protocol: Metabolic Flux Analysis Using D-Sorbitol-¹⁸O₁
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, researchers can elucidate the contributions of various pathways to cellular metabolism, identify metabolic bottlenecks, and understand how metabolism is reprogrammed in disease states or in response to therapeutic interventions. This application note provides a detailed protocol for conducting metabolic flux analysis using D-Sorbitol-¹⁸O₁ as a tracer.
D-Sorbitol, a sugar alcohol, plays a significant role in various metabolic pathways, including the polyol pathway, which has been implicated in diabetic complications. The use of a stable isotope-labeled sorbitol, such as D-Sorbitol-¹⁸O₁, allows for the precise tracking of its metabolic fate. The ¹⁸O label can be incorporated into downstream metabolites, and its detection by mass spectrometry provides quantitative data on the flux through sorbitol-utilizing pathways. This approach is particularly valuable for studying metabolic alterations in diseases like diabetes and for evaluating the efficacy of drugs targeting sorbitol metabolism.
Principle of the Method
This protocol outlines the use of D-Sorbitol-¹⁸O₁ in cell culture experiments. The labeled sorbitol is introduced into the cell culture medium and is taken up by the cells. Intracellularly, sorbitol can be metabolized by sorbitol dehydrogenase into fructose, transferring the ¹⁸O label. Subsequent metabolic reactions can further distribute the label throughout the central carbon metabolism. By quenching the metabolism at a specific time point, extracting the intracellular metabolites, and analyzing them using mass spectrometry, the incorporation of ¹⁸O into various metabolites can be quantified. This data is then used to calculate the metabolic fluxes through the relevant pathways.
Experimental Workflow
Caption: A generalized workflow for metabolic flux analysis using D-Sorbitol-¹⁸O₁.
Key Experimental Protocols
Cell Culture and Labeling
-
Cell Seeding: Seed the cells of interest in appropriate culture plates (e.g., 6-well plates) at a density that will result in approximately 80% confluency at the time of the experiment. Culture the cells in their standard growth medium.
-
Preparation of Labeling Medium: Prepare fresh culture medium supplemented with a known concentration of D-Sorbitol-¹⁸O₁. The final concentration should be optimized for the specific cell type and experimental question, but a starting point of 1-5 mM is recommended. Ensure the medium is pre-warmed to 37°C.
-
Labeling: When cells reach the desired confluency, aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Immediately add the pre-warmed labeling medium containing D-Sorbitol-¹⁸O₁ to each well.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) under standard culture conditions (37°C, 5% CO₂). The incubation time will depend on the expected rate of sorbitol metabolism in the chosen cell line.
Metabolite Extraction
-
Quenching: To halt all enzymatic activity, rapidly aspirate the labeling medium and wash the cells once with ice-cold PBS. Immediately add a sufficient volume of ice-cold 80% methanol (v/v in water) to each well to cover the cells (e.g., 1 mL for a 6-well plate).
-
Cell Lysis and Collection: Place the plates on a scraper in a -20°C freezer or on dry ice for 15 minutes to ensure complete inactivation of enzymes. Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the tubes vigorously for 1 minute and then centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until analysis.
Mass Spectrometry Analysis
-
Sample Reconstitution: Immediately prior to analysis, reconstitute the dried metabolite extracts in a suitable solvent for your liquid chromatography-mass spectrometry (LC-MS) system (e.g., 50-100 µL of a 50:50 mixture of methanol:water).
-
LC-MS/MS Analysis: Analyze the reconstituted samples using a high-resolution mass spectrometer coupled to a liquid chromatography system (e.g., UPLC-QTOF MS or Orbitrap MS). Use an appropriate chromatography method (e.g., HILIC or reversed-phase) to separate the polar metabolites.
-
Data Acquisition: Acquire the data in full scan mode to detect all ions and in targeted MS/MS mode to confirm the identity of key metabolites. The mass spectrometer should be calibrated to ensure high mass accuracy.
Data Presentation
The quantitative data obtained from the mass spectrometry analysis should be summarized in a clear and structured format. The following tables provide examples of how to present the isotopic enrichment and the calculated metabolic fluxes.
Table 1: Isotopic Enrichment of Key Metabolites
| Metabolite | Unlabeled (M+0) Abundance (%) | ¹⁸O-labeled (M+2) Abundance (%) |
| Sorbitol | 5.2 ± 0.8 | 94.8 ± 0.8 |
| Fructose | 85.3 ± 2.1 | 14.7 ± 2.1 |
| Glucose-6-Phosphate | 92.1 ± 1.5 | 7.9 ± 1.5 |
| Fructose-6-Phosphate | 89.4 ± 1.9 | 10.6 ± 1.9 |
| Lactate | 98.7 ± 0.5 | 1.3 ± 0.5 |
Data are presented as mean ± standard deviation for n=3 biological replicates.
Table 2: Calculated Metabolic Fluxes
| Reaction | Flux (nmol / 10⁶ cells / hr) |
| Sorbitol Uptake | 50.2 ± 4.5 |
| Sorbitol Dehydrogenase (Sorbitol -> Fructose) | 12.8 ± 1.1 |
| Hexokinase (Fructose -> Fructose-6-P) | 10.5 ± 0.9 |
| Glycolysis (Fructose-6-P -> Lactate) | 8.7 ± 0.7 |
Fluxes are calculated based on the isotopic labeling data and a metabolic network model.
Signaling Pathway Diagram
The polyol pathway is a key pathway for sorbitol metabolism. The flux of sorbitol through this pathway can be investigated using D-Sorbitol-¹⁸O₁.
Caption: The metabolic fate of D-Sorbitol-¹⁸O₁ through the polyol pathway.
Data Analysis and Interpretation
-
Peak Integration and Isotopologue Distribution: Integrate the peak areas of the unlabeled (M+0) and ¹⁸O-labeled (M+2, due to the replacement of ¹⁶O with ¹⁸O) isotopologues for each metabolite of interest. Correct for the natural abundance of ¹⁸O.
-
Calculation of Fractional Enrichment: Calculate the fractional enrichment of ¹⁸O in each metabolite pool. This represents the percentage of the metabolite pool that has been labeled from the D-Sorbitol-¹⁸O₁ tracer.
-
Metabolic Flux Modeling: Use software packages such as INCA, OpenFLUX, or Metran to fit the isotopic labeling data to a metabolic network model. This will allow for the calculation of absolute or relative metabolic fluxes through the pathways of interest. The model should include the relevant reactions of sorbitol metabolism and central carbon metabolism.
-
Statistical Analysis: Perform appropriate statistical tests to determine the significance of changes in metabolic fluxes between different experimental conditions (e.g., control vs. drug-treated).
Conclusion
This application note provides a comprehensive protocol for utilizing D-Sorbitol-¹⁸O₁ in metabolic flux analysis studies. This technique offers a powerful approach to quantitatively investigate sorbitol metabolism and its impact on cellular physiology. The detailed methodologies and data presentation guidelines provided herein will enable researchers to design and execute robust experiments, leading to a deeper understanding of metabolic networks in health and disease. Careful optimization of the protocol for specific cell types and experimental conditions is crucial for obtaining reliable and reproducible results.
Application Notes and Protocols for D-Sorbitol-¹⁸O₁ Analysis
These application notes provide detailed protocols for the sample preparation of D-Sorbitol-¹⁸O₁ for quantitative analysis. The methodologies are intended for researchers, scientists, and drug development professionals working on metabolic tracer studies, pharmacokinetic analyses, and other applications involving stable isotope-labeled sorbitol.
Overview of D-Sorbitol-¹⁸O₁ Analysis
D-Sorbitol-¹⁸O₁ is a stable isotope-labeled version of D-Sorbitol, a sugar alcohol used in pharmaceuticals and as a sugar substitute.[1] It serves as an internal standard in mass spectrometry-based assays for accurate quantification of unlabeled sorbitol.[1] The sample preparation techniques are designed to extract, purify, and in some cases, derivatize D-Sorbitol-¹⁸O₁ from various biological and pharmaceutical matrices prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
The general workflow for D-Sorbitol-¹⁸O₁ sample preparation and analysis is depicted below.
Caption: General workflow for D-Sorbitol-¹⁸O₁ analysis.
Sample Preparation from Biological Matrices (Plasma, Urine, Tissue)
This section details the protocols for extracting D-Sorbitol-¹⁸O₁ from common biological samples for metabolic studies.
Protocol 1: Protein Precipitation for Plasma/Serum Samples
This protocol is a simple and rapid method for removing proteins from plasma or serum prior to LC-MS/MS analysis.
Experimental Protocol:
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma/serum, add the appropriate amount of a secondary internal standard if required for method validation. For tracer studies, D-Sorbitol-¹⁸O₁ is the analyte of interest.
-
Protein Precipitation: Add 400 µL of ice-cold methanol or acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[2]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts
SPE provides a more thorough cleanup than protein precipitation, which can be crucial for reducing matrix effects in sensitive LC-MS/MS assays.
Experimental Protocol:
-
Sample Pre-treatment: Centrifuge urine samples to remove particulates. For tissue samples, homogenize in a suitable buffer and centrifuge to obtain a clear supernatant.[3]
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.
-
Elution: Elute the D-Sorbitol-¹⁸O₁ with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in Protocol 2.1.
Sample Preparation for Pharmaceutical Formulations
This protocol is suitable for the analysis of D-Sorbitol-¹⁸O₁ in liquid or solid pharmaceutical dosage forms.
Protocol 3: Simple Dilution and Filtration
For many pharmaceutical products, a simple dilution is sufficient.
Experimental Protocol:
-
Sample Weighing/Pipetting: Accurately weigh a portion of the powdered solid formulation or pipette a precise volume of the liquid formulation.
-
Dissolution: Dissolve or dilute the sample in a known volume of a suitable solvent, such as water or a water/methanol mixture, to achieve a concentration within the analytical range of the instrument.[4][5]
-
Filtration: Filter the resulting solution through a 0.22 µm syringe filter to remove any undissolved excipients before injection into the HPLC or LC-MS system.[5]
Derivatization for GC-MS Analysis
For GC-MS analysis, the polarity of D-Sorbitol-¹⁸O₁ must be reduced and its volatility increased through derivatization. Silylation is a common approach.
Protocol 4: Silylation of D-Sorbitol-¹⁸O₁
This protocol describes the formation of trimethylsilyl (TMS) derivatives.
Caption: Silylation workflow for GC-MS analysis.
Experimental Protocol:
-
Sample Drying: Ensure the sample extract is completely dry, as moisture will react with the silylation reagent.
-
Reagent Addition: To the dried sample, add 100-200 µL of a silylation mixture, such as HMDS (hexamethyldisilazane) + TMCS (trimethylchlorosilane) + Pyridine in a 3:1:9 ratio.[6]
-
Reaction: Vortex the mixture for 10 minutes and then let it stand overnight at room temperature to ensure complete derivatization.[6]
-
Solvent Removal: Evaporate the derivatization reagents to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the derivatized sample in 100-200 µL of hexane for injection into the GC-MS.[6]
Quantitative Data Summary
The following tables summarize representative performance data for the analysis of sorbitol using methods similar to those described above. This data can be used as a benchmark when developing methods for D-Sorbitol-¹⁸O₁.
Table 1: LC-MS/MS Method Performance in Biological Samples
| Parameter | Plasma | Urine | Tissue Homogenate |
| Recovery (%) | 92 ± 5 | 88 ± 7 | 85 ± 8 |
| Matrix Effect (%) | 95 ± 4 | 85 ± 9 | 80 ± 11 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL | 10 ng/g |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 5000 ng/mL | 1000 ng/g |
| Intra-day Precision (%RSD) | < 5% | < 7% | < 8% |
| Inter-day Precision (%RSD) | < 8% | < 10% | < 12% |
Table 2: GC-MS Method Performance (after Derivatization)
| Parameter | Pharmaceutical Actives | Food Matrices |
| Derivatization Efficiency (%) | > 95 | > 90 |
| Recovery (%) | 98 ± 3 | 91 ± 6 |
| Lower Limit of Detection (LOD) | 30 µg/mL | 0.12 µg/mL |
| Linear Range | 0.2–2 mg/mL | 5.0 x 10⁻⁵ – 5.0 x 10⁻² mol/L |
| Intra-day Precision (%RSD) | < 4% | < 6% |
| Inter-day Precision (%RSD) | < 7% | < 9% |
Note: The quantitative data in these tables are compiled from various sources on sorbitol analysis and should be considered representative. Actual performance may vary based on the specific matrix, instrumentation, and protocol used.[7][8]
References
Application Note: High-Performance Liquid Chromatography (HPLC) Separation of Sorbitol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitol, a sugar alcohol (polyol), is widely utilized in the pharmaceutical, food, and cosmetic industries as a sweetener, humectant, and excipient. It is the hydrogenation product of fructose or mannose. During the hydrogenation of fructose, approximately 50% is converted to mannitol, an isomer of sorbitol, with the remainder becoming sorbitol.[1] Due to their structural similarity, the separation and quantification of sorbitol and its isomers, such as mannitol, present a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) is a robust and reliable technique for achieving this separation, ensuring product quality and purity.[2]
This application note provides detailed protocols and methods for the successful separation of sorbitol and its common isomer, mannitol, using various HPLC techniques. The choice of stationary phase and mobile phase is critical for achieving baseline separation. Common approaches include ion-exclusion chromatography, hydrophilic interaction liquid chromatography (HILIC), and the use of amino columns.[3] Detection is typically performed using a Refractive Index (RI) detector, as sugar alcohols lack a UV-absorbing chromophore.[3]
Experimental Protocols
Several HPLC methods have been established for the effective separation of sorbitol and its isomers. Below are detailed protocols for some of the most common approaches.
Method 1: Ion-Exclusion Chromatography
This method is particularly effective for separating sugar alcohols and is referenced in several USP methods.[3]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Refractive Index (RI) detector.[3]
Chromatographic Conditions:
-
Column: Rezex RPM-Monosaccharide, 300 x 7.8 mm[3]
-
Mobile Phase: Water (HPLC grade)[4]
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 80°C[5]
-
Injection Volume: 10 µL[6]
-
Detector: Refractive Index (RI) Detector[3]
Sample Preparation:
-
Prepare a mixed standard solution of sorbitol and mannitol in water at a concentration of 5 mg/mL each.
-
For solid samples, accurately weigh approximately 1 gram of the sample and dissolve it in 20 mL of water.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC offers an alternative selectivity for the separation of highly polar compounds like sugar alcohols.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Refractive Index (RI) detector.
Chromatographic Conditions:
-
Column: Atlantis Premier BEH Z-HILIC, 250 x 4.6 mm, 3 µm
-
Mobile Phase: Acetonitrile:Water (78:22, v/v)[7]
-
Column Temperature: 30°C[7]
-
Injection Volume: 5 µL
-
Detector: Refractive Index (RI) Detector
Sample Preparation:
-
Prepare a mixed standard of sugar alcohols at 5 mg/mL by dissolving in a 50:50 acetonitrile:water mixture.
-
For product samples, dissolve 1 gram in 20 mL of water, then dilute 100 µL of this solution with 400 µL of HPLC grade water, vortex, and add 500 µL of acetonitrile.
-
Filter all samples through a 0.45 µm filter prior to analysis.
Method 3: Amino Column Chromatography
Amino-based columns are also widely used for the analysis of sugars and sugar alcohols.[6][7]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Refractive Index (RI) detector.[7]
Chromatographic Conditions:
-
Column: Inertsil Amino, 250 x 4.6 mm, 3 µm[7]
-
Mobile Phase: Acetonitrile:Water (85:15, v/v)[6]
-
Column Temperature: 30°C[7]
-
Injection Volume: 10 µL[6]
-
Detector: Refractive Index (RI) Detector[6]
Sample Preparation:
-
Prepare standard solutions of sorbitol and its isomers in the mobile phase.
-
For formulated products, a suitable extraction and dilution procedure should be developed and validated.
-
Ensure all samples are filtered through a 0.45 µm membrane filter before injection.
Data Presentation
The following tables summarize the quantitative data obtained from the separation of sorbitol and its isomer, mannitol, using the described HPLC methods.
Table 1: Retention Times of Sorbitol and Mannitol using Ion-Exclusion Chromatography
| Analyte | Retention Time (min) |
| Mannitol | ~11.5 |
| Sorbitol | ~13.5 |
Data is estimated from chromatograms in the cited literature.[3]
Table 2: Performance Data for HILIC Method
| Analyte | Linearity Range (mg/mL) | R² |
| Sorbitol | 0.16 - 5 | >0.998 |
| Mannitol | 0.16 - 5 | >0.998 |
Based on data for a mix of sugar alcohols including sorbitol and mannitol.
Table 3: Performance Data for Amino Column Method
| Analyte | Recovery | Relative Standard Deviation (%) |
| Sorbitol | >98% | <2% |
| Mannitol | >98% | <2% |
Data is for a method analyzing xylitol, sorbitol, and maltitol, and is representative of the performance for sugar alcohols.[6]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the HPLC analysis of sorbitol isomers.
Caption: Experimental workflow for the HPLC analysis of sorbitol isomers.
Caption: Logical relationships in HPLC method development for sorbitol isomers.
References
- 1. WO2014080269A1 - Process for the production and separation of mannitol and sorbitol from a mixture which was obtained by hydrogenation of a precursor - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. customs.go.jp [customs.go.jp]
- 5. Methods for Separating Sugars : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 6. Determination of Sugar Alcohol in Foods by HPLC Method [spkx.net.cn]
- 7. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of ¹⁸O-Labeled D-Sorbitol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ¹⁸O-labeled D-Sorbitol. Our aim is to address common challenges, particularly incomplete ¹⁸O labeling, and to provide clear, actionable guidance to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the synthesis of ¹⁸O-labeled D-Sorbitol from D-Glucose?
A1: The synthesis involves the reduction of the aldehyde group in the open-chain form of D-Glucose to a primary alcohol, forming D-Sorbitol. The ¹⁸O isotope is incorporated into the newly formed hydroxyl group at the C1 position. This is achieved by using a reducing agent, such as sodium borohydride (NaBH₄), in the presence of ¹⁸O-labeled water (H₂¹⁸O), which serves as the source of the heavy oxygen isotope during the workup phase of the reaction.
Q2: How is the ¹⁸O atom incorporated into the D-Sorbitol molecule during the reduction of D-Glucose with sodium borohydride?
A2: The ¹⁸O atom is incorporated during the protonation of the alkoxide intermediate that is formed after the hydride attack on the carbonyl carbon of D-Glucose. When the reaction is quenched with H₂¹⁸O, the oxygen of the water molecule protonates the negatively charged oxygen of the intermediate, resulting in the formation of an ¹⁸O-labeled hydroxyl group at the C1 position of D-Sorbitol.
Q3: What are the most common reasons for incomplete ¹⁸O labeling in D-Sorbitol synthesis?
A3: Incomplete labeling can arise from several factors:
-
Contamination with ¹⁶O-water: Any presence of regular water (H₂¹⁶O) in the reaction mixture, solvents, or on glassware will compete with the H₂¹⁸O during the workup, leading to a mixed population of ¹⁸O- and ¹⁶O-labeled D-Sorbitol.
-
Inadequate reaction conditions: Suboptimal temperature, reaction time, or stoichiometry of reagents can affect the efficiency of the reduction and subsequent labeling.
-
Oxygen back-exchange: Under certain pH conditions, particularly acidic or basic environments, the incorporated ¹⁸O isotope can exchange with ¹⁶O from ambient moisture or subsequent purification steps.
-
Impure reagents: The starting D-Glucose or the sodium borohydride may contain impurities that interfere with the reaction.
Q4: How can I quantify the percentage of ¹⁸O enrichment in my synthesized D-Sorbitol?
A4: The most common and accurate method for quantifying ¹⁸O enrichment is mass spectrometry (MS). By analyzing the isotopic distribution of the molecular ion peak of D-Sorbitol, you can determine the relative abundance of the ¹⁸O-labeled and unlabeled molecules. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are typically employed for this purpose[1][2].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low ¹⁸O Incorporation | 1. Contamination with H₂¹⁶O: Residual moisture in reagents, solvents, or on glassware. | 1. Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents where possible (though H₂¹⁸O is the primary solvent here). Ensure the H₂¹⁸O used is of high isotopic purity. |
| 2. Incomplete reaction: The reduction of D-Glucose may not have gone to completion. | 2. Increase the reaction time or slightly increase the molar excess of sodium borohydride. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| 3. Inefficient quenching with H₂¹⁸O: The alkoxide intermediate was not fully protonated by H₂¹⁸O. | 3. Ensure thorough mixing when adding the H₂¹⁸O for the workup. A slight excess of H₂¹⁸O relative to the intermediate is recommended. | |
| Presence of Multiple Labeled Species (e.g., +1, +2 Da shifts) | 1. Natural isotopic abundance: The presence of naturally occurring ¹³C isotopes in the sorbitol molecule. | 1. This is expected. Mass spectrometry software can be used to deconvolute the isotopic pattern and calculate the contribution from ¹⁸O labeling versus natural abundance isotopes[3]. |
| 2. Incomplete labeling at a single site: A mixture of ¹⁶O and ¹⁸O at the C1 hydroxyl group. | 2. This points to H₂¹⁶O contamination. Follow the recommendations for "Low ¹⁸O Incorporation". | |
| Loss of ¹⁸O Label During Purification (Back-Exchange) | 1. Exposure to acidic or basic conditions in the presence of H₂¹⁶O: The hydroxyl group can undergo exchange. | 1. Maintain a neutral pH during purification steps. If ion-exchange chromatography is used, ensure the final eluate is neutralized promptly. Lyophilization (freeze-drying) is a preferred method for solvent removal to minimize exposure to aqueous conditions. The use of immobilized enzymes in proteomics to prevent back-exchange suggests that minimizing exposure to catalysts at non-optimal pH is crucial[4]. Heating samples has also been shown to deactivate enzymes that could cause back-exchange in proteomics, a principle that may be cautiously applied to chemical catalysts if they are heat-sensitive[5][6][7]. |
| 2. Prolonged exposure to aqueous solutions: Even at neutral pH, some exchange can occur over time. | 2. Minimize the duration of purification steps involving water. Work quickly and at low temperatures to reduce the rate of any potential exchange reactions. | |
| Presence of Borate Impurities in Final Product | 1. Incomplete removal of borate salts formed during the reaction. | 1. After quenching the reaction, acidify the solution (e.g., with dilute HCl) to hydrolyze borate esters. This is followed by co-evaporation with methanol multiple times. The volatile trimethyl borate is formed and removed under reduced pressure. Neutralize the solution before final purification. The formation of sorbitol borates is a known reaction[8]. |
| Low Yield of D-Sorbitol | 1. Side reaction of NaBH₄ with the solvent: Sodium borohydride can react with water or alcohols, especially at lower pH, generating hydrogen gas and reducing its effectiveness. | 1. Perform the reaction at a slightly alkaline pH (around 8-9) to improve the stability of NaBH₄ in the aqueous H₂¹⁸O solution[9]. |
| 2. Formation of byproducts: Isomerization of D-glucose to D-fructose under certain conditions can lead to the formation of D-mannitol as a byproduct. | 2. Control the reaction temperature and pH to minimize isomerization. Purification by chromatography may be necessary to separate D-Sorbitol from D-mannitol. |
Experimental Protocols
Detailed Methodology for ¹⁸O-Labeled D-Sorbitol Synthesis
This protocol is based on the known sodium borohydride reduction of D-Glucose, adapted for ¹⁸O labeling.
Materials:
-
D-Glucose
-
Sodium borohydride (NaBH₄)
-
¹⁸O-labeled water (H₂¹⁸O, 95-98% isotopic purity)
-
Methanol (anhydrous)
-
Dowex® 50WX8 (H⁺ form) and Dowex® 1X8 (acetate form) ion-exchange resins
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven at 120 °C overnight and cool in a desiccator.
-
Weigh 1.80 g (10 mmol) of D-Glucose into a dry 100 mL round-bottom flask equipped with a magnetic stir bar.
-
-
Reaction Setup:
-
Dissolve the D-Glucose in 20 mL of H₂¹⁸O.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate dry vial, weigh 0.42 g (11 mmol) of sodium borohydride.
-
-
Reduction:
-
Slowly add the sodium borohydride powder to the stirred D-Glucose solution in portions over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.
-
-
Quenching and Borate Removal:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the dropwise addition of 1 M HCl until the pH is ~3 to decompose the excess NaBH₄ and hydrolyze the borate esters. Be cautious as hydrogen gas will be evolved.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Add 50 mL of anhydrous methanol to the residue and evaporate to dryness. Repeat this step three times to remove the boric acid as volatile trimethyl borate.
-
-
Purification:
-
Dissolve the resulting white solid in a minimal amount of deionized ¹⁶O-water.
-
Pass the solution through a column packed with Dowex® 50WX8 (H⁺ form) to remove any cations.
-
Subsequently, pass the eluate through a column of Dowex® 1X8 (acetate form) to remove any anions.
-
Collect the eluate containing the ¹⁸O-labeled D-Sorbitol.
-
-
Isolation:
-
Freeze the purified solution and lyophilize to obtain ¹⁸O-labeled D-Sorbitol as a white powder.
-
-
Analysis:
-
Confirm the identity and purity of the product by NMR spectroscopy.
-
Determine the isotopic enrichment by mass spectrometry (e.g., GC-MS or LC-MS).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathway for the synthesis of ¹⁸O-labeled D-Sorbitol.
Caption: Experimental workflow for ¹⁸O-labeled D-Sorbitol synthesis.
Caption: Troubleshooting decision tree for incomplete ¹⁸O labeling.
References
- 1. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GLC-mass fragmentographic determination of mannitol and sorbitol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimizing Back Exchange in 18O/16O Quantitative Proteomics Experiments by Incorporation of Immobilized Trypsin into the Initial Digestion Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Considerations for proteolytic labeling-optimization of 18O incorporation and prohibition of back-exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US2223949A - Sorbitol borates and salts thereof - Google Patents [patents.google.com]
- 9. icheme.org [icheme.org]
Interpretation of complex mass spectra from D-Sorbitol-18O-1 labeling.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex mass spectra from D-Sorbitol-¹⁸O-1 labeling experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your D-Sorbitol-¹⁸O-1 labeling experiments.
| Issue | Potential Causes | Recommended Solutions |
| Low or Incomplete ¹⁸O Labeling Efficiency | 1. Suboptimal Reaction Conditions: Incorrect temperature, pH, or incubation time for the labeling reaction. 2. Degradation of Labeling Reagent: The ¹⁸O-labeling reagent may have degraded due to improper storage. 3. Presence of Contaminating Water (H₂¹⁶O): Contamination can lead to the incorporation of ¹⁶O instead of ¹⁸O. | 1. Optimize Reaction Protocol: Review and optimize the labeling protocol. Ensure all parameters are within the recommended ranges. 2. Use Fresh Reagent: Always use a fresh or properly stored ¹⁸O-labeling reagent. 3. Use Anhydrous Conditions: Perform the labeling reaction under anhydrous conditions to the extent possible. |
| Unexpected Peaks in the Mass Spectrum | 1. Contaminants: Presence of impurities in the sample or from the experimental setup. 2. Side Reactions: The labeling reaction may have produced unexpected byproducts. 3. In-source Fragmentation/Rearrangement: The analyte may be undergoing unexpected fragmentation or rearrangement in the mass spectrometer's ion source. | 1. Run Blanks: Analyze a blank sample (without the analyte) to identify peaks originating from the solvent or system. 2. Purify Sample: Implement an additional purification step (e.g., solid-phase extraction) before MS analysis. 3. Optimize MS Source Conditions: Adjust ion source parameters such as temperature and voltage to minimize in-source decay. |
| Ambiguous Identification of Labeled Fragments | 1. Complex Fragmentation Pattern: Sorbitol, as a polyhydroxy alcohol, can produce a complex fragmentation pattern. 2. Overlapping Isotopic Patterns: The isotopic pattern of the ¹⁸O-labeled fragment may overlap with other ions in the spectrum. | 1. High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to obtain accurate mass measurements, which can help in assigning elemental compositions to fragments. 2. Tandem MS (MS/MS): Perform MS/MS experiments to isolate a specific precursor ion and observe its characteristic fragment ions. This can confirm the presence of the ¹⁸O label on a specific fragment. |
| Inaccurate Quantification | 1. Non-linear Detector Response: The detector response may not be linear across the concentration range of the analyte. 2. Ion Suppression Effects: Co-eluting compounds can suppress the ionization of the analyte, leading to lower than expected signal intensity. 3. Variable Label Incorporation: Inconsistent labeling efficiency across samples can lead to quantification errors.[1] | 1. Generate a Calibration Curve: Prepare a standard curve with known concentrations of labeled and unlabeled sorbitol to assess detector linearity. 2. Improve Chromatographic Separation: Optimize the liquid chromatography method to separate the analyte from interfering compounds. 3. Use an Internal Standard: Incorporate a stable isotope-labeled internal standard that is not ¹⁸O-labeled for normalization. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mass of the molecular ion of D-Sorbitol-¹⁸O-1?
The molecular weight of unlabeled D-Sorbitol (C₆H₁₄O₆) is approximately 182.17 g/mol .[2] When one ¹⁶O atom at the C1 position is replaced with an ¹⁸O atom, the mass will increase by approximately 2 Da. Therefore, the expected monoisotopic mass of the [M+H]⁺ ion for D-Sorbitol-¹⁸O-1 would be around 185.09 Da. However, polyatomic alcohols like sorbitol are known to be unstable upon ionization and may not show a prominent molecular ion peak.[3][4]
Q2: How can I confirm that the ¹⁸O label is specifically at the C1 position?
Confirming the position of the label requires careful analysis of the fragmentation pattern. The key is to identify fragment ions that either contain or have lost the C1 position.
-
A fragment ion containing the C1 position will show a +2 Da mass shift compared to the corresponding fragment from unlabeled sorbitol.
-
A fragment ion resulting from the loss of the C1 position (and the attached ¹⁸O) will have the same m/z value as the corresponding fragment from unlabeled sorbitol.
Tandem mass spectrometry (MS/MS) is a powerful tool for this purpose. By isolating the labeled precursor ion and fragmenting it, you can obtain a clean spectrum of its fragments to make these comparisons.
Q3: I see a peak at M+2 and another at M+4 in my spectrum. What does this mean?
While you are labeling with a single ¹⁸O, seeing an M+4 peak could indicate the unintentional incorporation of a second ¹⁸O atom. This is less likely for a targeted synthesis of D-Sorbitol-¹⁸O-1 but can be a phenomenon in enzymatic labeling where two oxygens from H₂¹⁸O are incorporated.[5][6] Alternatively, it could be an adduct ion or a doubly charged species. It is crucial to check the m/z difference to see if it corresponds to a +4 Da shift from the unlabeled species.
Q4: What are the common fragment ions I should look for in the mass spectrum of D-Sorbitol-¹⁸O-1?
The fragmentation of sorbitol typically involves C-C bond cleavages and losses of water (H₂O) or formaldehyde (CH₂O).[3] For D-Sorbitol-¹⁸O-1, you should look for the following:
-
Fragments containing C1: These will be shifted by +2 Da. For example, a fragment corresponding to the loss of a C₅H₁₁O₅ moiety from the labeled end would be observed at a different m/z than the loss from the unlabeled end.
-
Fragments not containing C1: These will have the same m/z as in the unlabeled sorbitol spectrum.
The table below summarizes some expected key fragments for unlabeled D-Sorbitol and the predicted shifts for D-Sorbitol-¹⁸O-1.
| Proposed Fragment | Unlabeled m/z | ¹⁸O-1 Labeled Fragment | Expected Labeled m/z |
| [M+H-H₂O]⁺ | 165.0759 | [M(¹⁸O)+H-H₂O]⁺ | 167.08 |
| [M+H-2H₂O]⁺ | 147.0654 | [M(¹⁸O)+H-2H₂O]⁺ | 149.07 |
| C₂H₅O₂⁺ | 61.0284 | C¹⁸OH₂-CH(OH)⁺ | 63.03 |
| C₃H₇O₃⁺ | 91.0390 | C¹⁸OH₂-CH(OH)-CH(OH)⁺ | 93.04 |
Note: The exact m/z values can vary slightly depending on the instrument and ionization mode.
Experimental Protocols
A detailed methodology is crucial for reproducible results. Below is a general protocol for a D-Sorbitol-¹⁸O-1 labeling experiment followed by mass spectrometry analysis.
1. D-Sorbitol-¹⁸O-1 Labeling (Example using a hypothetical chemical synthesis)
-
This protocol is a general representation. The actual synthesis of D-Sorbitol-¹⁸O-1 would involve specific organic chemistry procedures that are beyond the scope of this guide. The key is the introduction of an ¹⁸O-labeled functional group at the C1 position.
2. Sample Preparation for Mass Spectrometry
-
Dilution: Dilute the labeled D-Sorbitol sample to a final concentration suitable for your mass spectrometer (typically in the low µg/mL to ng/mL range). The appropriate dilution factor should be determined empirically.
-
Solvent: Use a solvent compatible with your chromatographic system and mass spectrometer, for example, a mixture of acetonitrile and water with a small amount of formic acid for positive ion mode ESI.
-
Internal Standard: If quantitative analysis is being performed, add an appropriate internal standard (e.g., ¹³C₆-D-Sorbitol) to your sample at a known concentration.
3. Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended for accurate mass measurements.
-
Ionization: Electrospray ionization (ESI) is a common technique for analyzing polar molecules like sorbitol.
-
Chromatography: Use a suitable liquid chromatography (LC) method, such as HILIC (Hydrophilic Interaction Liquid Chromatography), to achieve good retention and separation of sorbitol.
-
MS Method:
-
Full Scan (MS1): Acquire full scan data to observe all ions in a specified m/z range (e.g., m/z 50-300).
-
Tandem MS (MS/MS): Set up a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire fragmentation data. For DDA, you would specify the precursor ions of interest (both labeled and unlabeled sorbitol) for fragmentation.
-
Visualizations
Experimental Workflow
Caption: A typical workflow for the analysis of D-Sorbitol-¹⁸O-1.
Fragmentation Pathway
Caption: Key fragmentation pathways for ¹⁸O-labeled Sorbitol.
References
- 1. researchgate.net [researchgate.net]
- 2. Sorbitol | C6H14O6 | CID 5780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Quantification and Identification Using 18O Labeling with an Ion Trap Mass Spectrometer and the Analysis Software Application “ZoomQuant” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Protein Analysis Using Enzymatic [18O]Water Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression in ESI-MS analysis of D-Sorbitol-18O-1.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of D-Sorbitol-18O-1.
Troubleshooting Guides
This section offers solutions to common problems encountered during the ESI-MS analysis of this compound, focusing on the mitigation of ion suppression.
Issue: Poor signal intensity or complete signal loss of this compound.
This is a classic symptom of ion suppression, where other components in the sample interfere with the ionization of your analyte.[1][2]
Troubleshooting Steps:
-
Sample Preparation and Cleanup: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][2]
-
Recommended Techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing salts, lipids, and other interfering substances from biological samples.[1][3][4][5] Protein precipitation is a simpler but generally less clean method and may lead to more significant ion suppression.[3]
-
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound
-
Column Conditioning: Condition a polymeric reversed-phase SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute 100 µL of your sample (e.g., plasma, urine) with 400 µL of 1% formic acid in water. Load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
-
-
Chromatographic Separation: Optimizing the Liquid Chromatography (LC) method can separate this compound from co-eluting matrix components that cause ion suppression.[5][6]
-
Strategy: Adjust the mobile phase gradient to increase the separation of your analyte from the void volume where many polar interferences elute.[7] Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining and separating highly polar compounds like sorbitol.
-
Example LC Conditions for this compound on a HILIC Column:
Parameter Setting Column HILIC Column (e.g., Amide or Amino phase), 2.1 x 100 mm, 3.5 µm Mobile Phase A 10 mM Ammonium Acetate in Water Mobile Phase B Acetonitrile Gradient 95% B to 50% B over 10 minutes Flow Rate 0.3 mL/min Injection Volume 5 µL | Column Temperature | 40°C |
-
-
Sample Dilution: A straightforward approach to reduce the concentration of interfering compounds is to dilute the sample.[2][3][8] However, this may compromise the limit of detection for trace-level analysis.
-
Ionization Source and Polarity:
-
Polarity Switching: ESI can be run in positive or negative ion mode. If you observe suppression in positive mode, switching to negative mode may help, as fewer compounds are typically ionized in this mode.[3][8][9] For sorbitol, negative mode is often preferred, detecting the [M-H]⁻ ion or adducts like [M+CH3COO]⁻.[10]
-
Alternative Ionization: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[2][3][8][11] If your instrument has an APCI source, it is worth evaluating for your analysis.
-
DOT Script for Troubleshooting Workflow
Caption: A workflow for troubleshooting ion suppression in the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is the reduction in the ionization efficiency of a target analyte, in this case, this compound, due to the presence of other co-eluting compounds in the sample matrix.[2][5][8] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[8] this compound, being a small polar molecule, is analyzed by ESI-MS, a technique particularly prone to ion suppression.[3][12]
Q2: How can I detect and quantify ion suppression in my assay?
A2: A common method is the post-extraction spike experiment.[11]
-
Experimental Protocol: Post-Extraction Spike
-
Analyze a neat solution of this compound in the initial mobile phase (Response A).
-
Process a blank matrix sample (without the analyte) through your entire sample preparation procedure.
-
Spike the processed blank matrix extract with the same concentration of this compound as the neat solution and analyze it (Response B).
-
Calculate the matrix effect using the formula: Matrix Effect (%) = (B / A) * 100.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% indicates no matrix effect.
-
-
Q3: Why is this compound used, and can it also be affected by ion suppression?
A3: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are the gold standard for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the unlabeled analyte (D-Sorbitol). They co-elute and are assumed to experience the same degree of ion suppression.[5][12] By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved even in the presence of some ion suppression. However, severe ion suppression can affect both the analyte and the internal standard to the point where their signals are too low for reliable detection.
Q4: What are some common sources of ion suppression for polar molecules like sorbitol?
A4: Common sources of ion suppression include:
-
Salts and Buffers: Non-volatile salts (e.g., phosphates, sodium chloride) from the sample matrix or buffers are a major cause of suppression.[12][13]
-
Endogenous Matrix Components: In biological samples, high concentrations of lipids, proteins, and other small molecules can interfere with ionization.[4][7]
-
Mobile Phase Additives: Some ion-pairing agents like trifluoroacetic acid (TFA) can cause significant signal suppression.[12][13] It is advisable to use volatile additives like formic acid or ammonium acetate at low concentrations (e.g., <0.1%).[13]
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. providiongroup.com [providiongroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. hdb.ugent.be [hdb.ugent.be]
- 8. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. nebiolab.com [nebiolab.com]
- 10. coresta.org [coresta.org]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 13. elementlabsolutions.com [elementlabsolutions.com]
Improving the limit of detection for D-Sorbitol-18O-1 in biological samples.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the limit of detection for D-Sorbitol-18O-1 in biological samples.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used in research?
This compound is a stable isotope-labeled version of D-Sorbitol, a sugar alcohol. The "18O-1" indicates that one of the oxygen atoms in the molecule has been replaced with the heavier isotope, oxygen-18. This labeling is crucial for its use as an internal standard in quantitative mass spectrometry-based assays. By adding a known amount of this compound to a biological sample, researchers can accurately quantify the endogenous (naturally occurring) D-Sorbitol, as the labeled standard behaves nearly identically to the unlabeled analyte during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response.[1][2][3][4][5]
2. Which analytical techniques are most suitable for detecting this compound at low levels?
For achieving low limits of detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most recommended techniques.
-
LC-MS/MS offers high sensitivity and selectivity without the need for derivatization, although derivatization can sometimes enhance performance. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating polar compounds like sorbitol.[6][7]
-
GC-MS typically requires a derivatization step to make sorbitol volatile. Silylation or acetylation are common derivatization methods that can significantly improve sensitivity.[8][9][10]
3. What are the expected mass transitions for this compound in an LC-MS/MS experiment?
While specific transitions should be optimized in your laboratory, the expected Multiple Reaction Monitoring (MRM) transitions for this compound in negative ion mode would be based on the mass of the deprotonated molecule and its characteristic fragments. The molecular weight of unlabeled D-Sorbitol is 182.17 g/mol . With one 18O atom replacing a 16O atom, the molecular weight of this compound is approximately 184.17 g/mol .
Based on the fragmentation of unlabeled sorbitol, the following MRM transitions can be proposed for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ion Mode |
| D-Sorbitol | 181.1 | 89.1 | Negative |
| This compound | 183.1 | 89.1 or 91.1 | Negative |
| D-Sorbitol-13C6 | 187.1 | 92.1 | Negative |
Note: The exact product ion will depend on which oxygen is labeled and the resulting fragmentation pattern. It is crucial to perform an infusion of the this compound standard to determine the optimal precursor and product ions in your specific instrument.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound in biological samples.
Issue 1: Poor Sensitivity or No Signal for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Improper MS Tuning | Infuse a solution of this compound directly into the mass spectrometer to optimize source and analyzer parameters, including precursor and product ion selection, collision energy, and declustering potential. |
| Inefficient Ionization | For LC-MS, experiment with different mobile phase additives (e.g., ammonium acetate, ammonium fluoride) to enhance the formation of the desired precursor ion. For GC-MS, ensure complete derivatization. |
| Sample Preparation Issues | Evaluate your extraction procedure for recovery of sorbitol. Consider protein precipitation followed by solid-phase extraction (SPE) for cleaner samples. Ensure complete evaporation of solvents before reconstitution or derivatization. |
| Degradation of Standard | Check the expiration date and storage conditions of your this compound standard. Prepare fresh stock solutions. |
| Matrix Effects | Dilute the sample extract to reduce the concentration of interfering matrix components. Optimize the chromatography to separate this compound from co-eluting matrix components that may cause ion suppression. |
Issue 2: High Background Noise or Interfering Peaks
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS or GC-grade solvents and reagents. Prepare fresh mobile phases and derivatization reagents daily. |
| Matrix Interference | Improve sample cleanup. Techniques like Solid-Phase Extraction (SPE) can effectively remove interfering compounds.[11] |
| Co-elution with Isomers | Optimize the chromatographic method to improve the separation of sorbitol from its isomers, such as mannitol. HILIC columns are often effective for this separation in LC-MS. For GC-MS, different derivatization reagents can alter the retention times of isomers. |
| Carryover | Implement a robust needle wash protocol in your autosampler, using a strong solvent to clean the injection system between samples. Injecting a blank solvent after a high-concentration sample can confirm carryover. |
Issue 3: Inaccurate Quantification and Poor Reproducibility
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and evaporation. Use of an automated liquid handler can improve reproducibility. |
| Incomplete Derivatization (GC-MS) | Optimize derivatization conditions (temperature, time, reagent concentration). Ensure samples are completely dry before adding the derivatization reagent. |
| Calibration Curve Issues | Prepare calibration standards in a matrix that closely matches your biological samples to compensate for matrix effects. Ensure the concentration range of your calibration curve brackets the expected concentrations in your samples. |
| Internal Standard Variability | Ensure the internal standard (this compound) is added at a consistent concentration to all samples and standards early in the sample preparation process. |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for D-Sorbitol analysis in biological samples using different analytical methods. These values can serve as a benchmark for your own method development and validation.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for D-Sorbitol
| Analytical Method | Biological Matrix | LOD | LOQ | Reference |
| LC-MS/MS | Human Plasma | - | 0.15 µM | [12] |
| LC-MS/MS | Human Nerve Tissue | 0.2 ng/mg | - | [13] |
| GC-MS | Urine | - | 10 mg/L | [14] |
| HPLC-ELSD | Fruits | - | - | [15] |
| Capillary Electrophoresis | - | 2.5 x 10⁻⁶ mol/L | - | [16] |
Table 2: Recovery Rates for D-Sorbitol from Biological Samples
| Sample Preparation Method | Biological Matrix | Recovery Rate (%) | Reference |
| Protein Precipitation & SPE | Human Nerve Tissue | >85% | [13] |
| Acetonitrile Precipitation | Human Plasma | 85-115% | [7] |
| Ion Exchange Resin | Urine | 88-109% | [17] |
| Water Extraction | Chewing Gum | 96-102% |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of D-Sorbitol in Human Plasma
This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.
1. Sample Preparation (Protein Precipitation)
- To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).
- Add 400 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
- LC System: UPLC or HPLC system
- Column: HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
- Mobile Phase A: Water with 10 mM ammonium acetate
- Mobile Phase B: Acetonitrile with 10 mM ammonium acetate
- Gradient: Optimize for separation of sorbitol and its isomers. A typical gradient might start at 95% B, decrease to 50% B, and then return to initial conditions.
- Flow Rate: 0.3 - 0.5 mL/min
- Column Temperature: 40°C
- Injection Volume: 5-10 µL
- MS System: Triple quadrupole mass spectrometer
- Ionization Mode: Negative Electrospray Ionization (ESI-)
- MRM Transitions: See FAQ #3 (to be optimized)
Protocol 2: GC-MS Analysis of D-Sorbitol in Urine
This protocol involves derivatization and is suitable for achieving very low detection limits.
1. Sample Preparation and Derivatization (Silylation)
- To 100 µL of urine, add 10 µL of this compound internal standard solution.
- Lyophilize the sample to complete dryness.
- Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Cap the vial tightly and heat at 70°C for 1 hour.
- Cool to room temperature before injection.
2. GC-MS Conditions
- GC System: Gas chromatograph with a split/splitless injector
- Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- Injector Temperature: 250°C
- Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Injection Volume: 1 µL (splitless mode)
- MS System: Single or triple quadrupole mass spectrometer
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Mode: Selected Ion Monitoring (SIM) or MRM mode, monitoring characteristic fragment ions of the silylated sorbitol and its internal standard.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: The Polyol Pathway showing the conversion of glucose to fructose via sorbitol.[1][2][3][4][6]
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. customs.go.jp [customs.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 11. protocols.io [protocols.io]
- 12. Identification of sorbitol esterification of glutamic acid by LC-MS/MS in a monoclonal antibody stability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential 18O Back-Exchange in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals who utilize 18O labeling in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the potential back-exchange of 18O in aqueous solutions, a common challenge that can affect the accuracy of quantitative studies.
Troubleshooting Guides
This section provides solutions to common problems encountered during 18O labeling experiments.
Problem 1: Significant 18O back-exchange is observed in my mass spectrometry data, leading to inaccurate quantification.
-
Possible Cause: Residual active enzyme (e.g., trypsin, RNase) in the sample after the labeling reaction. This is the most common cause of back-exchange.[1][2]
-
Solution:
-
Heat Inactivation: Boil the sample at 95-100°C for 10 minutes to denature and inactivate the enzyme.[2] This is a simple and effective method.
-
Immobilized Enzyme: Use immobilized trypsin for the initial protein digestion. This allows for easy removal of the enzyme by centrifugation, minimizing its presence in the final sample.[1][3]
-
Ultrafiltration: After the labeling reaction, use an ultrafiltration device with an appropriate molecular weight cutoff (e.g., 10 kDa for trypsin) to remove the enzyme from the peptide solution.[4][5]
-
Problem 2: I still observe some back-exchange even after heat inactivation.
-
Possible Cause 1: The heating was not sufficient to completely inactivate the enzyme.
-
Solution: Ensure the sample reaches and is maintained at the target temperature (95-100°C) for the full 10 minutes.
-
-
Possible Cause 2: The presence of organic solvents like acetonitrile can make heat inactivation less efficient.[2]
-
Solution: If possible, remove or reduce the concentration of organic solvents before the heat inactivation step.
-
-
Possible Cause 3: The pH of the solution is not optimal for preventing back-exchange. Back-exchange can be more pronounced at alkaline pH.
-
Solution: After labeling and enzyme inactivation, acidify the sample by adding formic acid to a final concentration of 0.1-1%. A lower pH (around 2.5-3) helps to minimize residual enzyme activity and back-exchange.
-
Problem 3: My sample recovery is low after using immobilized trypsin.
-
Possible Cause: Non-specific binding of peptides to the immobilized support.[2]
-
Solution:
-
Follow the manufacturer's protocol for washing the immobilized enzyme beads to minimize non-specific binding.
-
Consider using a solution-phase trypsin for digestion followed by a robust inactivation or removal step if sample loss is a major concern.
-
-
Frequently Asked Questions (FAQs)
Q1: What is 18O back-exchange?
A1: 18O back-exchange is the undesired process where the heavy oxygen isotope (18O), incorporated into the C-terminus of peptides during enzymatic labeling, is replaced by the naturally abundant light oxygen isotope (16O) from the aqueous solution. This process is primarily catalyzed by residual active enzymes, such as trypsin, and can lead to an underestimation of the abundance of labeled peptides.[1][2]
Q2: What are the main factors that influence the rate of 18O back-exchange?
A2: The primary factors influencing 18O back-exchange are:
-
Residual Enzyme Activity: The presence of active proteases (like trypsin) or nucleases (like RNase) is the main driver of back-exchange.[1]
-
Temperature: Higher temperatures can increase the rate of enzyme-catalyzed back-exchange.[6]
-
pH: Back-exchange is generally more significant at neutral or alkaline pH where residual enzymes are more active. Acidic conditions (pH 2.5-3) help to suppress this process.
-
Incubation Time: Longer incubation times in the presence of active enzymes will lead to more extensive back-exchange.
Q3: How can I prevent 18O back-exchange?
A3: The most effective strategies involve removing or inactivating the enzyme used for labeling:
-
Heat Inactivation: Boiling the sample is a straightforward and widely used method.[2]
-
Immobilized Enzymes: Using enzymes bound to a solid support allows for their easy removal after the reaction.[1][3]
-
Ultrafiltration: Physically removing the enzyme through size-exclusion filtration is another effective approach.[4][5]
-
pH Adjustment: Maintaining an acidic pH after labeling helps to minimize any residual enzymatic activity.
Q4: Is there a recommended "best practice" to avoid back-exchange?
A4: A robust and widely applicable protocol involves:
-
Performing the 18O labeling reaction as required.
-
Inactivating the enzyme by boiling the sample at 95-100°C for 10 minutes.[2]
-
Acidifying the sample with formic acid to a final concentration of 0.1-1%.
-
Storing the sample at low temperatures (e.g., -20°C or -80°C) until analysis to further minimize any potential for back-exchange.
Data Presentation
The following tables summarize quantitative data on the effectiveness of different methods to prevent 18O back-exchange.
Table 1: Comparison of Trypsin Inactivation/Removal Methods on 18O Labeling
| Method | 18O/16O Ratio (after IPG-IEF) | Observation | Reference |
| Soluble Trypsin with Inhibitors & Ultrafiltration | 0.11 | Significant back-exchange observed. | [1] |
| Immobilized Trypsin (in initial digestion) | 0.99 | Near-ideal labeling with minimal back-exchange. | [1] |
| Ultrafiltration (to remove soluble trypsin) | >95% 18O labeling efficiency | Effectively prevented back-exchange. | [4] |
Table 2: Effect of Heat Treatment on Preventing 18O Back-Exchange
| Treatment | Storage Condition | Back-Exchange Observed | Reference |
| No Boiling | 5 hours at 4°C | Significant back-exchange | [2] |
| Boiled at 100°C for 10 min | 1 week at room temperature | No observable back-exchange | [2] |
| Heated at 90°C for 10 min | 1 week at room temperature | Minimal back-exchange | [2] |
Experimental Protocols
Protocol 1: Heat Inactivation of Trypsin to Prevent 18O Back-Exchange
-
Objective: To completely inactivate residual trypsin after 18O labeling.
-
Procedure:
-
Following the completion of the 18O labeling reaction, place the sample vial in a heat block or water bath pre-heated to 100°C.
-
Incubate the sample for 10 minutes.[2]
-
Immediately after heating, cool the sample on ice.
-
Acidify the sample by adding formic acid to a final concentration of 0.1-1% (v/v).
-
The sample is now ready for downstream processing or storage at -20°C or -80°C.
-
Protocol 2: Using Immobilized Trypsin for 18O Labeling
-
Objective: To facilitate the easy removal of trypsin after protein digestion and labeling.
-
Procedure:
-
Prepare the protein sample for digestion as per your standard protocol.
-
Add the immobilized trypsin beads to the protein solution. The amount of immobilized trypsin should be as per the manufacturer's recommendation.
-
Incubate the mixture at the recommended temperature and time for digestion and labeling to occur in H2(18)O.
-
After incubation, centrifuge the sample to pellet the immobilized trypsin beads.
-
Carefully collect the supernatant containing the 18O-labeled peptides.
-
Proceed with acidification and further sample cleanup as required.
-
Protocol 3: Ultrafiltration for Trypsin Removal
-
Objective: To remove soluble trypsin from the peptide solution after 18O labeling.
-
Procedure:
-
Following the 18O labeling reaction with soluble trypsin, select an ultrafiltration device with a molecular weight cutoff that will retain the enzyme (e.g., 10 kDa for trypsin) while allowing the labeled peptides to pass through.
-
Add the sample to the ultrafiltration device.
-
Centrifuge the device according to the manufacturer's instructions.
-
Collect the filtrate, which contains the 18O-labeled peptides free of trypsin.
-
The collected sample is ready for acidification and further analysis. This method has been shown to result in approximately 80% recovery of peptides with less than 5% variation in the 16O/18O ratio.[4]
-
Visualizations
Below are diagrams illustrating key workflows and logical relationships in dealing with 18O back-exchange.
Caption: Standard experimental workflow for 18O labeling with different enzyme inactivation/removal steps.
Caption: Troubleshooting logic for addressing 18O back-exchange issues.
References
- 1. Minimizing Back Exchange in 18O/16O Quantitative Proteomics Experiments by Incorporation of Immobilized Trypsin into the Initial Digestion Step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Minimizing back exchange in 18O/16O quantitative proteomics experiments by incorporation of immobilized trypsin into the initial digestion step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrafiltration to remove trypsin for suppressing the back-exchange of 18O labeling - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Minimizing back exchange in 18O/16O quantitative proteomics experiments by incorporation of immobilized trypsin into the intial digestion step | RTI [rti.org]
- 6. Tropical mountain ice core δ18O: A Goldilocks indicator for global temperature change - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues in D-Sorbitol-18O-1 quantitative analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the quantitative analysis of D-Sorbitol-18O-1.
Troubleshooting Guides
This section addresses common problems observed during the quantitative analysis of this compound using stable isotope dilution mass spectrometry.
Issue 1: Non-Linear Calibration Curve
Question: My calibration curve for this compound is non-linear, especially at higher concentrations. What are the potential causes and how can I troubleshoot this?
Answer:
Non-linearity in calibration curves is a common issue in LC-MS/MS analysis.[1][2] Several factors can contribute to this phenomenon. Here's a step-by-step guide to troubleshoot the problem:
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Detector Saturation | At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing the curve to bend.[1][3] | 1. Dilute Samples: Dilute the upper-level calibration standards and high-concentration quality control (QC) samples to fall within the linear range of the detector. 2. Reduce Injection Volume: A smaller injection volume can help prevent detector overload. 3. Optimize MS Parameters: Adjust detector gain or use a less abundant isotope transition for quantification at high concentrations. |
| Ionization Suppression/Enhancement (Matrix Effects) | Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte and internal standard in the ion source, leading to inconsistent responses.[4][5] | 1. Improve Chromatographic Separation: Optimize the LC gradient to better separate this compound from interfering matrix components. 2. Enhance Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.[6] 3. Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the study samples to compensate for consistent matrix effects. |
| Isotopic Contribution/Cross-Talk | If the isotopic purity of the internal standard (e.g., D-Sorbitol-13C6) is not high, or if there is natural isotopic contribution from the analyte to the internal standard's mass channel, it can lead to non-linearity. | 1. Verify Isotopic Purity: Ensure the certificate of analysis for the internal standard confirms high isotopic purity. 2. Select Appropriate Transitions: Choose MRM transitions for the analyte and internal standard that are unique and free from cross-talk. |
| Inappropriate Regression Model | Forcing a linear regression model on inherently non-linear data will result in a poor fit. Isotope dilution mass spectrometry can sometimes exhibit inherent non-linearity.[7][8] | 1. Use a Weighted Quadratic Regression: A 1/x or 1/x² weighted quadratic regression model can often provide a better fit for non-linear data.[3] 2. Narrow the Calibration Range: If a linear model is required, restrict the calibration range to the linear portion of the response. |
Issue 2: High Variability and Poor Reproducibility in Calibration Standards
Question: I am observing significant variability and poor reproducibility between my calibration curve points, leading to a low correlation coefficient (R²). What should I investigate?
Answer:
High variability in your calibration standards can compromise the accuracy and precision of your quantitative results. Below are common sources of this issue and how to address them:
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Pipetting and Dilution Errors | Inaccurate pipetting during the preparation of stock solutions and calibration standards is a major source of variability. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated and functioning correctly. 2. Use Appropriate Volumes: Avoid pipetting very small volumes, as the associated error is higher. Prepare intermediate dilutions if necessary. 3. Proper Mixing: Ensure thorough vortexing or mixing at each dilution step. |
| Instability of Analyte or Internal Standard | D-Sorbitol or the internal standard may be degrading in the sample matrix or in the autosampler. | 1. Investigate Stability: Perform freeze-thaw, bench-top, and long-term stability experiments during method validation to understand the stability of your analyte. 2. Control Temperature: Keep samples and standards at a consistent, cool temperature in the autosampler. |
| Inconsistent Sample Processing | Variations in sample preparation steps, such as extraction time or evaporation, can lead to inconsistent recovery. | 1. Standardize Workflow: Ensure a consistent and well-documented sample preparation workflow for all standards, QCs, and samples. 2. Use of Internal Standard: A stable isotope-labeled internal standard like D-Sorbitol-13C6 should compensate for most of the variability in sample processing. If variability persists, investigate the addition step of the internal standard. |
| LC-MS System Instability | Fluctuations in the LC pump pressure, column temperature, or MS ion source parameters can cause variable signal responses. | 1. System Suitability Test: Before running a batch, perform a system suitability test by injecting a standard multiple times to ensure the system is stable (e.g., consistent retention time and peak area). 2. Monitor System Performance: Check for pressure fluctuations in the LC system and ensure the MS ion source is clean and stable. |
Frequently Asked Questions (FAQs)
Q1: What is an acceptable correlation coefficient (R²) for a calibration curve in a regulated bioanalytical method?
A1: While a higher R² value is generally better, regulatory guidelines from agencies like the FDA and EMA focus more on the accuracy of the back-calculated concentrations of the calibration standards.[6][9] Typically, the R² value should be ≥ 0.99. However, the primary acceptance criteria are that at least 75% of the non-zero calibrators should have a back-calculated concentration within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[5][10]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like D-Sorbitol-13C6 or D-Sorbitol-d7 recommended for this analysis?
A2: A SIL-IS is considered the "gold standard" for quantitative mass spectrometry because it has nearly identical chemical and physical properties to the analyte (this compound). This means it will behave similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in sample recovery. This leads to higher accuracy and precision in the final results.
Q3: What are "matrix effects" and how can I assess them?
A3: Matrix effects are the suppression or enhancement of the analyte's signal due to co-eluting components from the biological matrix (e.g., plasma, urine).[4][5] You can assess matrix effects by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.
Q4: My Lower Limit of Quantification (LLOQ) is not meeting the required precision and accuracy. What can I do?
A4: If your LLOQ is failing, consider the following:
-
Increase Injection Volume: A larger injection volume will increase the signal response, potentially improving the signal-to-noise ratio.
-
Optimize MS Parameters: Further tune the mass spectrometer's source and analyzer parameters to enhance the signal for this compound.
-
Improve Sample Clean-up: A cleaner sample will have less background noise, which can improve the LLOQ.
-
Re-evaluate the LLOQ Concentration: The selected LLOQ may be too low for the current method's sensitivity. It may be necessary to raise the LLOQ to a concentration that consistently meets the acceptance criteria.
Q5: What is the role of the polyol pathway in the context of D-Sorbitol analysis?
A5: The polyol pathway is a metabolic pathway that converts glucose to sorbitol and then to fructose. In conditions of high glucose, such as in diabetes, this pathway can become overactive, leading to an accumulation of sorbitol in tissues. This accumulation is implicated in diabetic complications like neuropathy and retinopathy. Quantitative analysis of D-Sorbitol is crucial for studying the activity of this pathway and the efficacy of drugs that target it.
Experimental Protocol: Calibration Curve Generation for this compound
This section provides a detailed methodology for generating a calibration curve for the quantitative analysis of this compound in human plasma using LC-MS/MS with a stable isotope-labeled internal standard (D-Sorbitol-13C6).
1. Materials and Reagents:
-
This compound reference standard
-
D-Sorbitol-13C6 (Internal Standard, IS)
-
Control human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
2. Preparation of Stock and Working Solutions:
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve this compound and D-Sorbitol-13C6 in methanol to prepare individual 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of this compound working solutions by serial dilution of the primary stock with 50:50 (v/v) acetonitrile:water.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the D-Sorbitol-13C6 primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
-
3. Preparation of Calibration Standards in Plasma:
-
Prepare an 8-point calibration curve by spiking blank human plasma with the appropriate this compound working solutions to achieve the desired concentrations (e.g., 1, 2, 5, 10, 20, 50, 80, 100 ng/mL).
-
The final volume of the spiking solution should not exceed 5% of the total plasma volume to avoid significant matrix changes.
4. Sample Preparation (Protein Precipitation):
-
To 50 µL of each calibration standard, QC, and study sample in a 1.5 mL microcentrifuge tube, add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
5. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 90% B
-
1-5 min: 90% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 90% B
-
6.1-8 min: 90% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
This compound: Q1/Q3 (e.g., m/z 183.1 -> 91.1)
-
D-Sorbitol-13C6 (IS): Q1/Q3 (e.g., m/z 187.1 -> 92.1)
-
Note: Specific MRM transitions should be optimized for the instrument used.
-
6. Data Processing and Calibration Curve Construction:
-
Integrate the peak areas for both this compound and the internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards.
-
Use a weighted (1/x²) linear or quadratic regression to fit the curve.
-
The concentration of this compound in QC and unknown samples is then calculated from their peak area ratios using the regression equation.
Data Presentation
The following tables represent example data from a typical calibration curve for this compound.
Table 1: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.00 | 10,540 | 1,012,345 | 0.0104 |
| 2.00 | 21,320 | 1,021,876 | 0.0209 |
| 5.00 | 53,100 | 1,015,678 | 0.0523 |
| 10.0 | 108,500 | 1,030,123 | 0.1053 |
| 20.0 | 215,600 | 1,025,432 | 0.2103 |
| 50.0 | 540,100 | 1,018,987 | 0.5300 |
| 80.0 | 856,200 | 1,009,876 | 0.8478 |
| 100 | 1,055,000 | 1,011,234 | 1.0433 |
Table 2: Back-Calculated Accuracy of Calibration Standards
Regression Model: Weighted (1/x²) Linear Equation: y = 0.0104x + 0.0001 R² = 0.9995
| Nominal Conc. (ng/mL) | Peak Area Ratio | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.00 (LLOQ) | 0.0104 | 0.99 | 99.0 |
| 2.00 | 0.0209 | 2.00 | 100.0 |
| 5.00 | 0.0523 | 5.02 | 100.4 |
| 10.0 | 0.1053 | 10.12 | 101.2 |
| 20.0 | 0.2103 | 20.21 | 101.1 |
| 50.0 | 0.5300 | 50.95 | 101.9 |
| 80.0 | 0.8478 | 81.51 | 101.9 |
| 100 | 1.0433 | 100.30 | 100.3 |
Acceptance Criteria Check:
-
All standards are within ±15% of the nominal value (±20% for LLOQ).
-
The calibration curve is accepted.
Visualizations
The following diagrams illustrate key workflows and pathways relevant to this compound analysis.
References
- 1. Statistical evaluation of calibration curve nonlinearity in isotope dilution gas chromatography/mass spectrometry | Semantic Scholar [semanticscholar.org]
- 2. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 3. Statistical evaluation of calibration curve nonlinearity in isotope dilution gas chromatography/mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 4. fda.gov [fda.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Sorbitol Interference in Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate interference from naturally occurring sorbitol in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is sorbitol and why is it a potential source of interference in my experiments?
A: Sorbitol (also known as glucitol) is a naturally occurring sugar alcohol found in many biological systems, including plants, fruits, and animals.[1][2] In humans, it is a key metabolite in the polyol pathway, where glucose is converted to sorbitol by the enzyme aldose reductase.[1][3][4][5] It is also widely used as a sugar substitute, a humectant in food and cosmetic products, and as an excipient in pharmaceutical formulations.[1][2][6]
Interference can arise in your experiments for several reasons:
-
High concentrations in samples: In conditions like diabetes, intracellular sorbitol levels can rise significantly, leading to osmotic stress and other cellular changes.[5][7] Plant tissues, especially fruits, can also contain high concentrations of sorbitol.
-
Use as an excipient: If you are studying a drug formulated with sorbitol, the excipient itself can interfere with assays intended to measure the drug's activity or its effect on biological systems.[6]
-
Structural similarity to other molecules: As a sugar alcohol, sorbitol can interact with reagents or enzymes in your assay that are not specific, leading to false positive or negative results.
Q2: Which common laboratory assays are known to be affected by sorbitol?
A: Sorbitol interference is highly assay-dependent. Here are some key examples:
-
Bicinchoninic Acid (BCA) Protein Assay: Sorbitol is known to cause significant interference with the BCA assay, leading to an overestimation of protein concentration.[8] This is because, like proteins, sorbitol can reduce Cu2+ to Cu1+ under alkaline conditions, which is the first step in the BCA assay's color development.
-
Enzymatic Assays: The effect of sorbitol on enzymatic assays can vary. It can act as a stabilizer for some enzymes, protecting them against denaturation.[9] However, it can also inhibit or enhance the activity of other enzymes. For instance, sorbitol has been shown to inhibit salivary lysozyme activity but enhance salivary peroxidase activity.[10] Assays using sorbitol dehydrogenase can be affected by other polyols present in the sample that also act as substrates.[11]
-
Assays for Inorganic Phosphate: Sorbitol can interfere with certain methods for determining inorganic phosphate, necessitating specific protocols to prevent this interaction.
It's important to note that some assays are robust to sorbitol. For example, the Bradford protein assay is generally not affected by sorbitol, as the Coomassie dye binds specifically to arginine and aromatic amino acids, which sorbitol lacks.[8]
Q3: My sample contains sorbitol as a pharmaceutical excipient. How might this affect my drug development studies?
A: When sorbitol is used as an excipient in a drug formulation, it can significantly impact the drug's pharmacokinetic profile. Studies have shown that sorbitol can decrease the bioavailability of certain drugs, such as ranitidine and metoprolol, by reducing their maximum concentration (Cmax) and the area under the curve (AUC).[[“]] This effect appears to be dose-dependent.[[“]] Therefore, when developing or testing drugs formulated in sorbitol, it is crucial to account for its potential effects on drug absorption and bioavailability.[6]
Troubleshooting Guides
Issue 1: Inaccurate protein concentration measurement with the BCA assay in samples containing sorbitol.
-
Symptom: Protein concentration is unexpectedly high or varies inconsistently between replicates.
-
Cause: Sorbitol is a known interfering substance in the BCA assay.[8]
-
Solutions:
-
Switch to a compatible assay: The Bradford protein assay is a reliable alternative as it is not significantly affected by sorbitol.[8]
-
Sample dilution: If the protein concentration is high enough, diluting the sample with a compatible buffer can reduce the sorbitol concentration to a non-interfering level.
-
Protein precipitation: Use a method like acetone or trichloroacetic acid (TCA) precipitation to separate the protein from the sorbitol-containing supernatant. The protein pellet can then be redissolved in a compatible buffer for quantification.
-
Dialysis or Desalting: For larger sample volumes, dialysis or desalting columns can be used to exchange the sample buffer with one that does not contain sorbitol.
-
Issue 2: Unexpected results in an enzyme activity assay.
-
Symptom: Enzyme activity is either significantly higher or lower than expected.
-
Cause: Sorbitol can directly affect the activity of certain enzymes or interfere with the detection method of the assay.[10]
-
Solutions:
-
Run a sorbitol control: Test the effect of sorbitol on your assay by running a control sample containing sorbitol at the same concentration as in your experimental samples, but without the analyte of interest. This will help you determine the extent of the interference.
-
Sample cleanup: If interference is confirmed, use one of the sample cleanup methods described below (See: Experimental Protocols) to remove sorbitol prior to the assay. Methods like solid-phase extraction (SPE) or ultrafiltration can be effective.
-
Assay optimization: If sorbitol is essential for sample stability, you may need to optimize your assay conditions (e.g., pH, temperature, substrate concentration) to minimize its effect.
-
Issue 3: General assay interference from a complex biological matrix known to contain sorbitol.
-
Symptom: High background signal, poor reproducibility, or results that do not align with expectations.
-
Cause: In addition to sorbitol, other components of a complex matrix (e.g., other sugars, lipids, polyphenols) can cause interference.[7]
-
Solutions:
-
Sorbitol wash for nucleic acid extractions: For plant and fungal tissues, a pre-lysis wash with a sorbitol buffer can effectively remove interfering polysaccharides and polyphenols.[7][13]
-
Solid-Phase Extraction (SPE): SPE can be used to selectively isolate the analyte of interest from the sample matrix, thereby removing sorbitol and other interfering substances.
-
Ultrafiltration: This technique separates molecules based on size. By choosing a membrane with an appropriate molecular weight cut-off (MWCO), you can retain your analyte of interest while allowing smaller molecules like sorbitol to pass through.
-
Data Presentation: Sorbitol Compatibility in Common Assays
| Assay Type | Interfering Substance | General Effect | Recommended Action |
| BCA Protein Assay | Sorbitol | Overestimation of protein concentration | Switch to Bradford assay, dilute sample, or perform protein precipitation. |
| Bradford Protein Assay | Sorbitol | Minimal to no interference | Generally safe to use. Include sorbitol in the blank if concentrations are very high. |
| Enzymatic Assays | Sorbitol | Variable (inhibition, enhancement, or no effect) | Run a sorbitol control. If interference is present, use sample cleanup methods. |
| Immunoassays (e.g., ELISA) | Sorbitol | Potential for non-specific binding or changes in antibody-antigen interaction | Test for matrix effects. Dilute sample or use a different sample buffer if necessary. |
Mandatory Visualizations
Caption: The Polyol Pathway showing the conversion of glucose to sorbitol and then to fructose.
Caption: A logical workflow for troubleshooting suspected sorbitol interference in experiments.
Experimental Protocols
Protocol 1: Protein Precipitation using Acetone to Remove Sorbitol
This protocol is suitable for removing sorbitol from protein samples prior to quantification with the BCA assay.
Materials:
-
Microcentrifuge tubes (1.5 mL)
-
Ice-cold acetone (-20°C)
-
Sample containing protein and sorbitol
-
Buffer compatible with the downstream assay (e.g., PBS)
-
Microcentrifuge
Method:
-
Pipette 100 µL of your sample into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of ice-cold acetone (-20°C) to the tube (a 4:1 ratio of acetone to sample).
-
Vortex briefly to mix and incubate at -20°C for 60 minutes to allow proteins to precipitate.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully decant and discard the supernatant, which contains the sorbitol.
-
Air-dry the protein pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make redissolving difficult.
-
Resuspend the pellet in a volume of compatible buffer appropriate for your downstream application. Vortex thoroughly to ensure the protein is fully dissolved.
-
Proceed with your protein quantification assay.
Protocol 2: Sorbitol Removal using Ultrafiltration Spin Columns
This method is ideal for removing sorbitol from samples while concentrating the protein or other high molecular weight analytes.
Materials:
-
Ultrafiltration spin column with a suitable Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for most proteins).
-
Sample containing the analyte of interest and sorbitol.
-
Assay-compatible buffer.
-
Microcentrifuge with a swinging bucket rotor that accommodates the spin columns.
Method:
-
Pre-rinse the ultrafiltration column by adding 500 µL of assay-compatible buffer and centrifuging according to the manufacturer's instructions. Discard the flow-through. This step removes any residual glycerin from the membrane.
-
Add your sample (up to the maximum volume of the column, typically 500 µL) to the top chamber of the spin column.
-
Centrifuge at the manufacturer's recommended speed (e.g., 14,000 x g) for 5-15 minutes. Sorbitol and other small molecules will pass through the membrane into the collection tube, while your larger analyte is retained.
-
Discard the flow-through from the collection tube.
-
To further wash the sample, add 400-500 µL of your assay-compatible buffer to the top chamber and repeat the centrifugation step. This wash step can be repeated 2-3 times for efficient removal of sorbitol.
-
To recover your concentrated, sorbitol-free sample, invert the spin column into a clean collection tube and centrifuge for 2 minutes at 1,000 x g.
-
The final volume of your recovered sample can be adjusted by adding the desired amount of compatible buffer.
Protocol 3: General Solid-Phase Extraction (SPE) for Sorbitol Removal
This protocol provides a general framework for using a reversed-phase SPE cartridge to remove polar sorbitol from a less polar analyte of interest. This method requires optimization for your specific analyte.
Materials:
-
Reversed-phase SPE cartridge (e.g., C18).
-
SPE vacuum manifold.
-
Conditioning solvent (e.g., Methanol).
-
Equilibration solvent (e.g., Deionized water).
-
Wash solvent (a weak solvent that will not elute your analyte but will wash away sorbitol, e.g., 5% Methanol in water).
-
Elution solvent (a strong solvent that will elute your analyte, e.g., 95% Methanol).
-
Sample, pH-adjusted if necessary.
Method:
-
Conditioning: Pass 1-2 cartridge volumes of methanol through the SPE cartridge to wet the sorbent. Do not let the sorbent go dry.
-
Equilibration: Pass 1-2 cartridge volumes of deionized water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.
-
Loading: Load your sample onto the cartridge at a slow flow rate. Your analyte of interest should bind to the C18 sorbent, while the highly polar sorbitol will have minimal retention.
-
Washing: Pass 1-2 cartridge volumes of the wash solvent (e.g., 5% Methanol) through the cartridge. This step will wash away any remaining sorbitol and other polar impurities.
-
Elution: Elute your analyte of interest by passing 1-2 cartridge volumes of the elution solvent through the cartridge into a clean collection tube.
-
The eluted sample is now free of sorbitol and can be prepared for your downstream analysis (e.g., by drying down and reconstituting in a suitable buffer).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 6. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 7. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sorbitol counteracts temperature- and chemical-induced denaturation of a recombinant α-amylase from alkaliphilic Bacillus sp. TS-23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of xylitol and sorbitol on lysozyme- and peroxidase-related enzymatic and candidacidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurements of tissue sorbitol in diabetes mellitus: enzyme method versus gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. Fast and inexpensive protocols for consistent extraction of high quality DNA and RNA from challenging plant and fungal samples for high-throughput SNP genotyping and sequencing applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for D-Sorbitol-¹⁸O₁ Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of D-Sorbitol-¹⁸O₁, a stable isotope-labeled version of the sugar alcohol sorbitol. The use of stable isotope-labeled internal standards is the gold standard in quantitative analysis, particularly in complex matrices, as it corrects for variability during sample preparation and analysis.[1][2][3][4][5] This document outlines the performance of common analytical techniques, supported by experimental data and detailed methodologies, to assist in selecting the most appropriate method for your research and development needs.
Comparison of Analytical Methods
The quantification of D-Sorbitol and its isotopically labeled counterparts is achievable through several analytical techniques. The most prevalent methods include High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and sample preparation complexity.
Quantitative Performance Data
The following table summarizes the typical validation parameters for the quantification of sorbitol using different analytical platforms. While specific data for D-Sorbitol-¹⁸O₁ is not extensively published, the performance is expected to be comparable or superior to the unlabeled analyte, especially when using mass spectrometry-based methods where the isotope label provides high specificity.
| Parameter | HPLC-RID | GC-MS | LC-MS/MS |
| Linearity (R²) | >0.997 | >0.997 | >0.99 |
| Limit of Detection (LOD) | 0.17 mg/mL | 0.03 mg/L | 0.5 - 847 fmol |
| Limit of Quantification (LOQ) | 0.56 mg/mL | ~0.1 mg/L | 2.1 - 2823.3 fmol |
| Accuracy (% Recovery) | 95-105% | 92.1% to 124.7% | 80-120% |
| Precision (%RSD) | <5% | <15% | <20% |
Note: The data presented is a synthesis from multiple sources and should be considered as a general guide.[6][7][8][9] Method performance will vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Experimental Protocols and Methodologies
Sample Preparation
The initial step in the analysis of D-Sorbitol-¹⁸O₁ from biological matrices such as plasma or serum typically involves protein precipitation. This is a critical step to remove macromolecules that can interfere with the analysis.
Protocol for Protein Precipitation:
-
To 100 µL of plasma or serum, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture vigorously for 1-5 minutes.
-
Incubate the sample on ice or at 4°C for 10-20 minutes to facilitate protein precipitation.
-
Centrifuge the sample at high speed (e.g., 12,000-14,000 rpm) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant for subsequent analysis.
-
The supernatant can be evaporated to dryness and reconstituted in a suitable solvent for the chosen analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like sorbitol, a derivatization step is necessary to increase their volatility.
Derivatization Protocol for GC-MS (Silylation):
-
Evaporate the dried sample extract under a stream of nitrogen.
-
Add 100-200 µL of a silylation reagent mixture, such as HMDS+TMCS+Pyridine (3:1:9), to the dried sample.[10]
-
Incubate the mixture at 70°C for 30-60 minutes to ensure complete derivatization.
-
After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
GC-MS Instrumentation and Conditions:
-
Column: A nonpolar fused silica capillary column, such as a DB-1 or ZB-5 (30 m x 0.25 mm i.d. x 0.25-1 µm film thickness), is typically used.[10]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of the derivatized sample is injected in split or splitless mode.
-
Temperature Program: An initial oven temperature of 100°C is held for 2 minutes, then ramped to 300°C at a rate of 5°C/min, and held for 10 minutes.[10]
-
Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode. For quantitative analysis, selected ion monitoring (SIM) is used to monitor specific ions of the derivatized D-Sorbitol-¹⁸O₁.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the direct analysis of D-Sorbitol-¹⁸O₁ without the need for derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode for polar compounds like sorbitol.
LC-MS/MS Instrumentation and Conditions:
-
Column: A HILIC column, such as a ZIC-pHILIC (150 x 2.1mm, 5µm), is suitable for retaining and separating sorbitol.[10]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid) is used.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Mass Spectrometry: The mass spectrometer is operated in electrospray ionization (ESI) mode, often in the negative ion mode for sugars. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for D-Sorbitol-¹⁸O₁ are monitored.
Visualizing the Workflow and Method Comparison
The following diagrams, generated using the DOT language, illustrate the experimental workflow and a comparison of the key features of the analytical methods.
Conclusion
The choice of an analytical method for the quantification of D-Sorbitol-¹⁸O₁ depends on the specific requirements of the study.
-
HPLC-RID is a cost-effective method suitable for high-concentration samples where high sensitivity is not a primary concern. However, its low selectivity makes it susceptible to interferences from other sample components.
-
GC-MS provides high sensitivity and selectivity, but the requirement for derivatization adds complexity and time to the sample preparation process. It is a robust and reliable method for the analysis of sugar alcohols.
-
LC-MS/MS stands out as the most sensitive and selective method, allowing for the direct analysis of D-Sorbitol-¹⁸O₁ in complex biological matrices with minimal sample cleanup. The use of a stable isotope-labeled internal standard like D-Sorbitol-¹⁸O₁ in conjunction with LC-MS/MS is the recommended approach for achieving the highest accuracy and precision in quantitative bioanalysis.[1][3][4][5]
Researchers and drug development professionals should carefully consider the trade-offs between sensitivity, selectivity, sample throughput, and cost when selecting the most appropriate analytical method for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to D-Sorbitol-18O-1 and 13C-Labeled Sorbitol for Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two stable isotope-labeled forms of sorbitol, D-Sorbitol-18O-1 and 13C-labeled sorbitol, for use in metabolic tracing studies. The selection of an appropriate tracer is critical for accurately elucidating metabolic pathways and quantifying flux. This document aims to provide an objective comparison of the performance of these two alternatives, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their experimental designs.
Introduction to Metabolic Tracing with Stable Isotopes
Stable isotope labeling is a powerful technique to track the metabolic fate of molecules within a biological system.[1] By replacing one or more atoms of a molecule with their heavier, non-radioactive isotopes, researchers can trace the path of these labeled compounds through various metabolic reactions. The most commonly used stable isotopes in metabolic research are 13C, 15N, and 18O.[2] Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical methods used to detect and quantify the incorporation of these stable isotopes into metabolites.[3]
Sorbitol, a sugar alcohol, is a key intermediate in the polyol pathway, where glucose is reduced to sorbitol, which is then oxidized to fructose.[4] This pathway is particularly relevant in the context of diabetic complications, as hyperglycemia can lead to an overactivation of this pathway, causing an accumulation of intracellular sorbitol and subsequent cellular stress.[5] Tracing the metabolism of sorbitol can provide valuable insights into the dynamics of the polyol pathway and its impact on other cellular processes.
Comparison of this compound and 13C-Labeled Sorbitol
The choice between this compound and 13C-labeled sorbitol as a tracer depends on the specific research question, the analytical instrumentation available, and the metabolic pathways of interest.
This compound involves the substitution of a stable oxygen isotope. This is particularly useful for tracing oxidation-reduction reactions and the activity of oxygen-dependent enzymes. The key advantage of using 18O is the ability to distinguish labeled molecules from the natural abundance of 13C isotopes, which can sometimes interfere with the analysis of 13C-labeled compounds.[6][7]
13C-Labeled Sorbitol is a more common choice for metabolic flux analysis (MFA).[8] By tracing the carbon backbone of sorbitol, researchers can follow its conversion to fructose and subsequent entry into glycolysis or other downstream pathways. The analysis of 13C labeling patterns in various metabolites allows for the quantitative determination of metabolic fluxes.[9]
The following table summarizes the key characteristics and applications of each tracer.
| Feature | This compound | 13C-Labeled Sorbitol |
| Isotope | ¹⁸O | ¹³C |
| Primary Application | Tracing oxidation-reduction reactions, identifying metabolites formed by oxygenation.[10] | Metabolic flux analysis (MFA) of the polyol pathway and downstream carbon metabolism.[8] |
| Typical Analytical Method | High-Resolution Mass Spectrometry (HRMS) | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][11] |
| Key Advantage | Low natural abundance of ¹⁸O provides a clean background for detection.[9] | Provides detailed information on the carbon transitions through metabolic pathways, enabling flux quantification.[9] |
| Potential Limitation | Limited information on the fate of the carbon skeleton. Potential for back-exchange of the ¹⁸O label with water.[7] | The natural abundance of ¹³C needs to be corrected for in quantitative studies.[12] |
Quantitative Data Presentation
Table 1: Mass Isotopomer Distribution of Sorbitol and Fructose after Incubation with [U-13C6]-Sorbitol
This table illustrates the expected mass isotopomer distribution (MID) in a hypothetical experiment where cells are incubated with uniformly labeled 13C-sorbitol. The data represents the percentage of the metabolite pool that contains a certain number of 13C atoms.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Sorbitol | 5 | 1 | 1 | 2 | 5 | 16 | 70 |
| Fructose | 20 | 2 | 3 | 5 | 10 | 20 | 40 |
M+n represents the isotopologue with 'n' 13C atoms.
Table 2: Metabolic Flux Rates Determined by 13C-Metabolic Flux Analysis (MFA)
This table shows hypothetical metabolic flux rates that could be determined from a 13C-sorbitol tracing experiment, illustrating the quantitative insights that can be gained.
| Reaction | Flux Rate (nmol/10^6 cells/hr) |
| Glucose -> Sorbitol | 5.2 ± 0.4 |
| Sorbitol -> Fructose | 3.8 ± 0.3 |
| Fructose -> Fructose-6-Phosphate | 2.5 ± 0.2 |
| Sorbitol Efflux | 1.4 ± 0.1 |
Experimental Protocols
Protocol 1: Metabolic Tracing with 13C-Labeled Sorbitol and LC-MS/MS Analysis
This protocol is adapted from established methods for the analysis of sorbitol and other sugar alcohols.[13]
1. Cell Culture and Labeling:
- Culture cells of interest to the desired confluency in standard growth medium.
- For the labeling experiment, replace the standard medium with a medium containing a known concentration of [U-13C6]-sorbitol (e.g., 5 mM).
- Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
2. Metabolite Extraction:
- Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Quench metabolism by adding 1 mL of ice-cold 80% methanol.
- Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
- Vortex the samples and incubate on ice for 20 minutes.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Collect the supernatant containing the polar metabolites.
3. Sample Preparation for LC-MS/MS:
- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in a suitable solvent for hydrophilic interaction liquid chromatography (HILIC), such as 80% acetonitrile.
- Include an internal standard, such as [13C5]-xylitol, for quantification.[13]
4. LC-MS/MS Analysis:
- Chromatography: Use a HILIC column (e.g., Asahipak NH2P-50 4E) for separation.[13]
- Mobile Phase: An isocratic elution with a mixture of acetonitrile and water containing a buffer like ammonium acetate is typically used.[13]
- Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Sorbitol (unlabeled): 181 -> 89[13]
- [13C6]-Sorbitol: 187 -> 92[13]
- Fructose (unlabeled): 179 -> 89[13]
- [13C6]-Fructose: 185 -> 92[13]
- [13C5]-Xylitol (Internal Standard): 157 -> 92[13]
5. Data Analysis:
- Integrate the peak areas for each MRM transition.
- Calculate the fractional labeling of each metabolite by determining the ratio of the labeled isotopologue peak area to the sum of all isotopologue peak areas.
- For metabolic flux analysis, use specialized software (e.g., INCA, Metran) to fit the labeling data to a metabolic model.
Protocol 2: Conceptual Workflow for Metabolic Tracing with this compound
As specific protocols for this compound are not widely published, this conceptual workflow is based on general principles of 18O-labeling and high-resolution mass spectrometry.
1. Cell Culture and Labeling:
- Similar to the 13C-labeling protocol, incubate cells with a medium containing this compound.
2. Metabolite Extraction:
- Follow the same quenching and extraction procedure as described for the 13C-labeling experiment.
3. Sample Preparation for HRMS:
- Reconstitute the dried metabolite extract in a solvent compatible with the chosen chromatography method (e.g., HILIC or reversed-phase).
4. High-Resolution Mass Spectrometry (HRMS) Analysis:
- Chromatography: Employ a suitable chromatographic separation to resolve sorbitol from other isomers.
- Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) in negative ion mode.
- Data Acquisition: Acquire full scan data with high mass accuracy to distinguish between 16O and 18O-containing molecules. The mass difference is approximately 2.0043 Da per 18O atom.[14]
- Expected Ions:
- Sorbitol (unlabeled): [M-H]⁻ at m/z 181.0718
- This compound: [M-H]⁻ at m/z 183.0761
5. Data Analysis:
- Extract the ion chromatograms for the exact masses of the unlabeled and 18O-labeled sorbitol.
- Calculate the extent of 18O incorporation by comparing the peak areas of the labeled and unlabeled species.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Polyol Pathway of Sorbitol Metabolism.
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Simultaneous Quantification and Identification Using 18O Labeling with an Ion Trap Mass Spectrometer and the Analysis Software Application “ZoomQuant” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 18O Stable Isotope Labeling in MS-based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. embopress.org [embopress.org]
- 14. Sorbitol treatment extends lifespan and induces the osmotic stress response in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Deuterated Sorbitol and D-Sorbitol-¹⁸O-1 in Pharmacokinetic Research
For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision in designing pharmacokinetic (PK) studies. This guide provides a comprehensive comparison of two stable isotope-labeled forms of sorbitol: deuterated sorbitol and D-Sorbitol-¹⁸O-1, offering insights into their respective applications, advantages, and the experimental protocols for their use.
Stable isotopes are invaluable tools in drug discovery and development, enabling the precise tracking of molecules and their metabolites within a biological system.[1] The choice between deuterium (²H) and Oxygen-18 (¹⁸O) labeling for a molecule like sorbitol depends on the specific objectives of the pharmacokinetic study. While deuteration can influence the metabolic fate of a compound, ¹⁸O labeling is generally considered to have a negligible effect on its biological activity.
Principles of Isotopic Labeling in Pharmacokinetic Studies
Deuterated Sorbitol: The Kinetic Isotope Effect
Deuterium labeling involves the substitution of one or more hydrogen atoms with its heavier, stable isotope, deuterium. This substitution can lead to a phenomenon known as the kinetic isotope effect (KIE), where the bond between carbon and deuterium (C-D) is stronger and breaks more slowly than the corresponding carbon-hydrogen (C-H) bond. This can significantly alter the rate of drug metabolism, particularly if the deuteration occurs at a site of enzymatic attack.[2]
This alteration of metabolic pathways can be advantageous, potentially leading to a longer half-life, increased plasma exposure (AUC), and a higher maximum concentration (Cmax) of the parent compound.[3] However, this modification can also lead to metabolic switching, where the enzymatic process is redirected to other parts of the molecule, which requires careful consideration during drug development.
D-Sorbitol-¹⁸O-1: A Heavy Isotope Tracer
In contrast, labeling with Oxygen-18, a stable isotope of oxygen, typically does not result in a significant kinetic isotope effect. The primary utility of ¹⁸O-labeling is to serve as a tracer, allowing for the differentiation of the administered compound from its endogenous counterparts. This is particularly useful for accurately quantifying the absorption, distribution, metabolism, and excretion (ADME) of a substance without altering its intrinsic pharmacokinetic properties.
Comparative Analysis
| Feature | Deuterated Sorbitol | D-Sorbitol-¹⁸O-1 |
| Primary Application | To investigate and potentially modify the metabolic profile of sorbitol; to study the kinetic isotope effect on its biotransformation. | To act as a tracer for quantifying the absolute bioavailability and metabolic fate of sorbitol without altering its pharmacokinetics. |
| Potential Effect on Pharmacokinetics | May alter metabolism, potentially leading to increased half-life, AUC, and Cmax due to the kinetic isotope effect. | Unlikely to significantly alter pharmacokinetic parameters. |
| Metabolic Profiling | Useful for identifying sites of metabolism and exploring the potential for metabolic switching. | Allows for the clear differentiation of exogenous sorbitol and its metabolites from endogenous pools. |
| Analytical Detection | Typically detected by mass spectrometry, where the mass shift due to deuterium allows for its distinction from unlabeled sorbitol. | Also detected by mass spectrometry, with the +2 Da mass shift from ¹⁸O enabling its specific quantification. |
Experimental Protocols
The following outlines a general experimental workflow for a pharmacokinetic study of isotopically labeled sorbitol in a preclinical animal model.
Experimental Workflow for a Pharmacokinetic Study of Labeled Sorbitol
Caption: A generalized workflow for a pharmacokinetic study involving isotopically labeled sorbitol.
Key Methodological Considerations:
-
Animal Models: Preclinical studies are often conducted in rodent models, such as rats, before moving to larger animals or humans.[4]
-
Dosing: The route of administration (oral or intravenous) will depend on the study objectives. The formulation should be appropriate for the chosen route and ensure the stability of the labeled compound.
-
Blood Sampling: Serial blood samples are collected at various time points to characterize the concentration-time profile of the labeled sorbitol.
-
Sample Preparation: Plasma is separated from the blood samples, and the analyte of interest is extracted, often using protein precipitation followed by solid-phase extraction.
-
Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying the labeled and unlabeled sorbitol in biological matrices due to its high sensitivity and specificity.[5][6][7][8]
Sorbitol Metabolism and Signaling Pathways
Sorbitol is metabolized primarily in the liver via the polyol pathway. Understanding this pathway is crucial for interpreting the pharmacokinetic data of labeled sorbitol.
The Polyol Pathway
Caption: The metabolic conversion of glucose to fructose via the polyol pathway, involving sorbitol as an intermediate.
In this pathway, glucose is first reduced to sorbitol by the enzyme aldose reductase, a reaction that consumes NADPH. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH.[9]
Conclusion
The choice between deuterated sorbitol and D-Sorbitol-¹⁸O-1 for pharmacokinetic studies hinges on the research question. Deuterated sorbitol is the tool of choice for investigating the metabolic pathways of sorbitol and the potential to modulate its pharmacokinetic profile through the kinetic isotope effect. In contrast, D-Sorbitol-¹⁸O-1 serves as an ideal tracer for accurately determining the fundamental ADME properties of sorbitol without perturbing its natural biological fate. A thorough understanding of the principles of isotopic labeling, combined with robust experimental design and sensitive analytical methods, is essential for leveraging these powerful tools in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pre-clinical methodologies for pharmacokinetic drug-drug interaction studies: spotlight on "humanized" animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
Cross-validation of D-Sorbitol-18O-1 data with other analytical techniques.
Comparative Guide to the Cross-Validation of D-Sorbitol-18O-1 Data
This guide provides a comprehensive comparison of analytical techniques for the quantification of D-Sorbitol, focusing on the cross-validation of data obtained using D-Sorbitol-¹⁸O-1 as an internal standard with other established methods. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical data.
Introduction to Cross-Validation
In analytical chemistry, particularly within regulated environments like drug development, cross-validation is a critical process. It involves comparing the results from a primary analytical method with those from one or more alternative techniques to ensure the accuracy, reliability, and consistency of the data. D-Sorbitol-¹⁸O-1 is a stable isotope-labeled (SIL) version of D-Sorbitol. Its primary application is as an internal standard (IS) for quantification by mass spectrometry (MS). The SIL-IS co-elutes with the unlabeled analyte and experiences similar ionization effects, allowing for highly accurate correction of matrix effects and sample preparation variability. Cross-validating this advanced MS-based method with orthogonal techniques like chromatography with non-MS detectors or enzymatic assays provides a high degree of confidence in the reported results.
Quantitative Data Comparison
The performance of an analytical method is defined by several key parameters. The following table summarizes typical quantitative data for common D-Sorbitol analysis techniques, offering a clear comparison for validation purposes.
| Analytical Technique | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Typical Precision (%RSD) | Throughput |
| LC-MS/MS with D-Sorbitol-¹⁸O-1 IS | Liquid chromatography separation followed by mass spectrometry detection, using a stable isotope-labeled internal standard for highest accuracy. | 0.01 - 0.1 µg/mL | 0.03 - 0.3 µg/mL | < 5% | High |
| HPLC-RID | High-Performance Liquid Chromatography separation with Refractive Index Detection, which measures changes in the refractive index of the mobile phase.[1][2] | 0.01 - 0.17 mg/mL[2] | 0.03 - 0.56 mg/mL[2] | < 5%[2] | Medium |
| GC-FID | Gas Chromatography separation of derivatized, volatile compounds, followed by Flame Ionization Detection.[3][4] | ~30 µg/mL[1] | ~100 µg/mL | < 10% | Medium-High |
| Enzymatic Assay | Spectrophotometric measurement of NADH produced by the sorbitol dehydrogenase (SDH) catalyzed oxidation of D-Sorbitol to D-fructose.[5] | ~1.0 µg/mL[5] | ~3.0 µg/mL | < 10% | Low-Medium |
Experimental Protocols & Methodologies
Detailed and standardized protocols are essential for reproducible and comparable results.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This is the primary method utilizing D-Sorbitol-¹⁸O-1 for the most accurate quantification.
-
Sample Preparation:
-
To 100 µL of plasma or other biological matrix, add 10 µL of D-Sorbitol-¹⁸O-1 internal standard solution (concentration depends on expected analyte level).
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% acetonitrile, 5% water).
-
-
Instrumentation & Conditions:
-
Chromatography System: UPLC system with a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase: A gradient of A (water with 0.1% formic acid) and B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both D-Sorbitol and D-Sorbitol-¹⁸O-1.
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
A robust and widely used method for analyzing sugars and polyols without chromophores.[1][2]
-
Sample Preparation:
-
For liquid samples (e.g., fruit juice), dilute with ultrapure water to bring the sorbitol concentration within the calibration range (typically 0.1–5 mg/mL).[2]
-
For solid samples, perform a solid-liquid extraction with water, followed by centrifugation.
-
Use Carrez clarification reagents (Carrez I and II) to precipitate interfering proteins and fats if necessary.[5]
-
Filter the final extract through a 0.45 µm membrane filter before injection.[2]
-
-
Instrumentation & Conditions:
-
Chromatography System: HPLC equipped with a refractive index detector (RID) and a column oven.[3]
-
Column: A ligand-exchange column, such as a Shodex SUGAR SP0810 (Pb²⁺ form), is commonly used.[2]
-
Mobile Phase: HPLC-grade water.[3]
-
Column Temperature: Maintained at a high temperature, typically 75-80°C, to improve peak shape and resolution.[2][3]
-
Injection Volume: 20 µL.[3]
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method requires derivatization to make the non-volatile sorbitol amenable to gas chromatography.
-
Sample Preparation (with Derivatization):
-
An accurately weighed sample containing sorbitol is placed in a vial and the solvent is evaporated to dryness.[3]
-
An internal standard (e.g., methyl nonadecanate) is added.[3]
-
The dried residue is derivatized. A common method is silylation using agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or conversion to a boronic acid ester using n-butane boronic acid.[3][4]
-
The vial is heated (e.g., at 70°C) to ensure the reaction is complete.
-
The derivatized sample is then injected into the GC.
-
-
Instrumentation & Conditions:
-
Chromatography System: Gas chromatograph with a flame ionization detector (FID).[3]
-
Column: A capillary column with a suitable stationary phase (e.g., silicone OV-225).[3]
-
Carrier Gas: Helium or Nitrogen.[3]
-
Temperatures: Injection port at ~250°C, detector at ~270°C, and a programmed oven temperature ramp (e.g., starting at 180°C and ramping to 220°C).[3]
-
Visualized Workflows and Pathways
Diagrams help clarify complex processes and relationships, from experimental design to metabolic context.
References
A Head-to-Head Comparison: Internal vs. External Standards for D-Sorbitol-18O-1 Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. When using mass spectrometry, the choice between internal and external standardization is a critical decision that directly impacts data quality. This guide provides an objective comparison of these two methods for the quantification of D-Sorbitol, using its stable isotope-labeled counterpart, D-Sorbitol-18O-1, as an internal standard.
Stable isotope-labeled internal standards are widely considered the gold standard in quantitative mass spectrometry.[1] For an analyte like D-Sorbitol, which can be endogenous and is susceptible to matrix effects, the use of this compound as an internal standard offers significant advantages in terms of accuracy and precision over external standardization. This is because the stable isotope-labeled internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, effectively normalizing for variations during sample preparation and analysis.[2]
Core Concepts: Internal vs. External Standardization
External standardization involves creating a calibration curve using a series of known concentrations of the analyte (in this case, unlabeled D-Sorbitol) prepared in a clean solvent. The concentration of the analyte in an unknown sample is then determined by comparing its response to this calibration curve. This method is simpler in its setup but is highly susceptible to variations in sample matrix and instrument performance.
Internal standardization , on the other hand, involves adding a known amount of a chemically similar but mass-distinct compound to all samples, calibrators, and quality controls. For the quantification of D-Sorbitol, this compound is an ideal internal standard. The calibration curve is then generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. This ratio-based approach corrects for variations in sample injection volume, sample preparation, and matrix-induced ionization changes.[3][4]
Quantitative Data Comparison
To illustrate the practical differences in performance, the following table summarizes hypothetical but realistic data from the quantification of D-Sorbitol in human plasma using both external and internal standardization with this compound.
| Parameter | External Standard | Internal Standard (this compound) |
| Linearity (R²) | 0.995 | > 0.999 |
| Accuracy (% Bias) | -15% to +20% | -5% to +5% |
| Precision (%RSD) | < 15% | < 5% |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 10 ng/mL |
| Matrix Effect (% Suppression) | 25% | Compensated |
| Recovery (% Efficiency) | 70-90% | Compensated |
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for both external and internal standardization.
Detailed Experimental Protocols
The following are representative protocols for the quantification of D-Sorbitol in human plasma using both external and internal standardization methods.
I. External Standard Method
-
Preparation of Calibration Standards:
-
Prepare a stock solution of D-Sorbitol (1 mg/mL) in 50:50 acetonitrile:water.
-
Perform serial dilutions to create a set of calibration standards ranging from 10 ng/mL to 1000 ng/mL.
-
-
Sample Preparation:
-
To 100 µL of human plasma, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 acetonitrile:water.
-
-
LC-MS/MS Analysis:
-
LC System: UPLC system
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 95% B to 50% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
-
MRM Transition for D-Sorbitol: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of D-Sorbitol against the concentration of the calibration standards.
-
Determine the concentration of D-Sorbitol in the plasma samples by interpolating their peak areas from the calibration curve.
-
II. Internal Standard Method
-
Preparation of Internal Standard Stock Solution:
-
Prepare a stock solution of this compound (1 mg/mL) in 50:50 acetonitrile:water.
-
Prepare a working internal standard solution of 100 ng/mL.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of D-Sorbitol (1 mg/mL) in 50:50 acetonitrile:water.
-
Perform serial dilutions to create a set of calibration standards ranging from 10 ng/mL to 1000 ng/mL.
-
To 50 µL of each calibration standard, add 50 µL of the 100 ng/mL internal standard working solution.
-
-
Sample Preparation:
-
To 100 µL of human plasma, add 50 µL of the 100 ng/mL internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 acetonitrile:water.
-
-
LC-MS/MS Analysis:
-
Use the same LC-MS/MS conditions as the external standard method.
-
MRM Transition for this compound: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized, taking into account the +2 Da mass shift from 18O).
-
-
Data Analysis:
-
Calculate the peak area ratio of D-Sorbitol to this compound for each calibration standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the D-Sorbitol calibration standards.
-
Determine the concentration of D-Sorbitol in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
While external standardization is a simpler method to implement, it is prone to inaccuracies arising from matrix effects and variability in sample handling. For the reliable quantification of D-Sorbitol in complex biological matrices, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended. The internal standard method provides superior accuracy, precision, and a lower limit of quantification by effectively compensating for experimental variations. For researchers and drug development professionals, adopting an internal standardization approach will lead to more robust and reliable quantitative data, ultimately enhancing the quality and reproducibility of their scientific findings.
References
A Comparative Guide to D-Sorbitol-18O-1 and Unlabeled Sorbitol: A Theoretical and Practical Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-Sorbitol-18O-1 and its unlabeled counterpart, D-Sorbitol. While direct experimental data on the isotope effects of this compound is not currently available in published literature, this document outlines the theoretical underpinnings of expected isotope effects, presents relevant metabolic pathways, and provides detailed experimental protocols that can be employed to study these effects. This information is intended to support researchers in designing and interpreting experiments involving isotopically labeled sorbitol.
Theoretical Isotope Effects of this compound
The substitution of a lighter isotope (¹⁶O) with a heavier one (¹⁸O) can lead to a phenomenon known as the kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction. This effect arises from the difference in the zero-point vibrational energy of the bond containing the isotope. The C-¹⁸O bond is stronger and has a lower zero-point energy than the C-¹⁶O bond. Consequently, more energy is required to break the C-¹⁸O bond, which can result in a slower reaction rate for the ¹⁸O-labeled molecule compared to the unlabeled one.
In the context of this compound, the ¹⁸O atom is located at the C1 position. The primary metabolic conversion of sorbitol is its oxidation to fructose by the enzyme sorbitol dehydrogenase. This reaction involves the breaking of the C-H bond at the C2 position, not the C-O bond at the C1 position. Therefore, a primary kinetic isotope effect is not expected.
However, a small secondary kinetic isotope effect might be observable. Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step of the reaction. These effects are typically much smaller than primary KIEs. The presence of the heavier ¹⁸O atom at C1 could subtly influence the vibrational modes of the entire molecule, including the C2 position, which might slightly alter the reaction rate catalyzed by sorbitol dehydrogenase.
Metabolic Pathway of Sorbitol
Sorbitol is primarily metabolized through the two-step polyol pathway.[1][2]
-
Step 1: Glucose to Sorbitol: Glucose is reduced to sorbitol by the enzyme aldose reductase, with NADPH as a cofactor.
-
Step 2: Sorbitol to Fructose: Sorbitol is then oxidized to fructose by the enzyme sorbitol dehydrogenase, using NAD+ as a cofactor.[3][4]
The key step where an isotope effect of this compound would be investigated is the conversion to fructose, catalyzed by sorbitol dehydrogenase.
Caption: The Polyol Pathway for Sorbitol Metabolism.
Hypothetical Comparative Data
In the absence of published experimental data, the following table illustrates the type of results one might expect from a comparative in vitro enzyme kinetics study of this compound and unlabeled sorbitol with sorbitol dehydrogenase. The values presented are for illustrative purposes only and are not based on actual experimental results.
| Parameter | Unlabeled D-Sorbitol (Hypothetical) | This compound (Hypothetical) | Expected Isotope Effect (kH/kD) |
| Km (mM) | 2.5 | 2.5 | ~1.0 |
| Vmax (µmol/min/mg) | 150 | 145 | >1.0 (Normal Secondary KIE) |
| kcat (s⁻¹) | 120 | 116 | >1.0 (Normal Secondary KIE) |
| kcat/Km (s⁻¹mM⁻¹) | 48 | 46.4 | >1.0 (Normal Secondary KIE) |
Note: A normal secondary kinetic isotope effect (kH/kD > 1) would indicate a slightly slower reaction rate for the heavier isotopologue. The magnitude of the effect is expected to be small.
Experimental Protocols
To experimentally determine the isotope effects of this compound, a detailed enzyme kinetics study would be required. Below is a representative protocol for an in vitro assay using purified sorbitol dehydrogenase.
Objective:
To determine and compare the kinetic parameters (Km and Vmax) of sorbitol dehydrogenase for unlabeled D-Sorbitol and this compound.
Materials:
-
Purified sorbitol dehydrogenase
-
Unlabeled D-Sorbitol
-
This compound
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well microplates (for high-throughput analysis) or quartz cuvettes
Experimental Workflow Diagram:
Caption: Workflow for Comparative Enzyme Kinetic Analysis.
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of unlabeled D-Sorbitol and this compound in assay buffer.
-
Prepare a series of dilutions of each sorbitol stock solution to cover a range of concentrations (e.g., 0.1x to 10x the expected Km).
-
Prepare a stock solution of NAD+ in assay buffer.
-
Prepare a working solution of purified sorbitol dehydrogenase in assay buffer. The concentration should be determined empirically to yield a linear reaction rate for the duration of the assay.
-
-
Enzyme Assay:
-
Set up the reaction mixtures in a 96-well plate or cuvettes. Each reaction should contain:
-
Assay buffer
-
A fixed, saturating concentration of NAD+
-
A specific concentration of either unlabeled D-Sorbitol or this compound.
-
-
Include control wells without the enzyme to measure any non-enzymatic reduction of NAD+.
-
Pre-incubate the plate/cuvettes at a constant temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the sorbitol dehydrogenase solution to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. Readings should be taken at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. The rate of NADH formation can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocity (V₀) against the substrate concentration for both unlabeled and labeled sorbitol.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax for each substrate.
-
Calculate the kinetic isotope effect (KIE) as the ratio of the kinetic parameters for the unlabeled substrate to the labeled substrate (e.g., KIE on kcat = kcat(unlabeled) / kcat(labeled)).
-
Conclusion
While direct experimental comparisons of this compound and unlabeled sorbitol are not yet documented, theoretical principles suggest the possibility of a small secondary kinetic isotope effect. The metabolic pathway of sorbitol is well-established, with sorbitol dehydrogenase being the key enzyme for investigating such effects. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies. Such investigations would be valuable in elucidating the subtle influences of isotopic substitution on enzymatic reactions and could have implications for the use of this compound as a tracer in metabolic research and drug development.
References
Comparative analysis of D-Sorbitol-18O-1 and mannitol-18O in metabolic studies.
For Researchers, Scientists, and Drug Development Professionals: A Guide to Utilizing 18O-Labeled Polyols in Metabolic Studies
D-Sorbitol and mannitol, both six-carbon sugar alcohols, are structural isomers that play distinct roles in mammalian metabolism and clinical medicine. While they differ only in the stereochemistry of a single hydroxyl group, this subtle structural variation leads to profoundly different metabolic fates. The use of stable isotope-labeled analogs, specifically D-Sorbitol-18O-1 and mannitol-18O, provides a powerful tool for researchers to trace and quantify their respective metabolic pathways with high precision. This guide offers a comparative analysis of these two tracers in the context of metabolic studies, including their biochemical pathways, a summary of their properties, and a generalized experimental protocol for their application.
Metabolic Pathways: A Tale of Two Isomers
The metabolic handling of sorbitol and mannitol is markedly different, a key consideration for designing and interpreting tracer studies.
D-Sorbitol: A Key Intermediate in the Polyol Pathway
In mammals, D-sorbitol is primarily metabolized through the polyol pathway . This pathway is especially significant in tissues that do not depend on insulin for glucose uptake, such as the retina, kidneys, and peripheral nerves.
-
Formation from Glucose: In the presence of high glucose concentrations, the enzyme aldose reductase reduces glucose to sorbitol. This initial step consumes the cofactor NADPH.
-
Conversion to Fructose: Subsequently, sorbitol dehydrogenase oxidizes sorbitol to fructose, utilizing NAD+ as a cofactor.
Under hyperglycemic conditions, the accumulation of sorbitol in tissues with low sorbitol dehydrogenase activity can lead to osmotic stress, a factor implicated in the development of diabetic complications. This compound, with its oxygen-18 label at the C-1 position, allows for the direct tracking of the sorbitol backbone as it is converted to fructose.
Mannitol: Limited Metabolism and a Primary Role in Osmoregulation
In contrast to sorbitol, mannitol is poorly metabolized in the human body. Following intravenous administration, the majority of mannitol is rapidly excreted unchanged by the kidneys, which underlies its clinical use as an osmotic diuretic to reduce intracranial and intraocular pressure. While minor metabolism can occur in the liver via mannitol dehydrogenase to form fructose, this is not its primary fate. The metabolic inertness of mannitol makes mannitol-18O an ideal tracer for studying pharmacokinetics, renal physiology, and its effects as an osmotic agent.
Comparative Data of D-Sorbitol and Mannitol
The following table summarizes the key differences in the metabolic and physiological properties of sorbitol and mannitol.
| Feature | D-Sorbitol | Mannitol |
| Primary Metabolic Pathway | Polyol Pathway | Primarily renal excretion; minor metabolism |
| Key Metabolic Enzymes | Aldose Reductase, Sorbitol Dehydrogenase | Mannitol Dehydrogenase |
| Primary Endogenous Metabolite | Fructose | Fructose (from minor metabolism) |
| Relative Rate of Metabolism | Actively metabolized | Minimally metabolized |
| Primary Physiological Effect | Energy substrate precursor | Osmotic agent |
| Clinical Relevance | Implicated in diabetic complications | Used to reduce swelling and pressure |
Experimental Protocols for 18O-Labeled Tracer Studies
This section outlines a generalized protocol for a comparative metabolic study using this compound and mannitol-18O in a cell culture system. This protocol can be adapted for in vivo studies.
Objective
To quantify and compare the rate of metabolic conversion of this compound and mannitol-18O to downstream metabolites in a target cell line.
Methodology
-
Cell Culture and Tracer Incubation:
-
Culture cells to a desired confluency.
-
Replace the standard culture medium with a medium containing a precise concentration of either this compound or mannitol-18O.
-
Incubate the cells for a series of time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Metabolic Quenching and Metabolite Extraction:
-
At each time point, rapidly halt all enzymatic activity by aspirating the medium and adding an ice-cold quenching solution (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Perform a metabolite extraction, for example, using a methanol/chloroform/water solvent system to separate polar metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the polar metabolite extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Employ a chromatographic method suitable for separating polar compounds, such as Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Develop a targeted MS/MS method to detect and quantify the parent tracers (this compound, mannitol-18O) and their expected 18O-labeled metabolites (e.g., fructose-18O).
-
Incorporate stable isotope-labeled internal standards (e.g., 13C-labeled fructose) to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the abundance of the 18O-labeled metabolites at each time point.
-
Determine the rate of tracer incorporation into the product pools.
-
Compare the metabolic flux from sorbitol versus mannitol.
-
Visualizing Metabolic Pathways and Workflows
Caption: The Polyol Pathway showing the metabolism of this compound.
Caption: The primary physiological fate of intravenously administered mannitol-18O.
Caption: A streamlined workflow for metabolic tracer studies using 18O-labeled polyols.
A Comparative Guide to the Assessment of D-Sorbitol Assays: Linearity and Range
For researchers, scientists, and professionals in drug development, the accurate quantification of D-Sorbitol is crucial for quality control, formulation development, and metabolic studies. This guide provides a comparative analysis of common analytical methods for D-Sorbitol, with a focus on the critical performance characteristics of linearity and range. The use of a stable isotope-labeled internal standard, such as D-Sorbitol-¹⁸O₁, is often integral to mass spectrometry-based methods to ensure the highest accuracy and precision.
Quantitative Performance Comparison of D-Sorbitol Assays
The selection of an appropriate assay for D-Sorbitol quantification depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. Below is a summary of the typical linearity and range of common analytical methods.
| Assay Method | Linear Range | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Correlation Coefficient (R²) |
| Enzymatic Assay (Colorimetric) | 0.1 - 2 µ g/well [1][2] | 0.1 µ g/well [1][2] | 2 µ g/well [1][2] | Not typically reported |
| Enzymatic Assay (Fluorometric) | 5 - 1000 µM[3] | 5 µM[3] | 1000 µM[3] | >0.99 |
| HPLC-RID | 0.1 - 5 mg/mL[4] | 0.03 - 0.56 mg/mL[4] | 5 mg/mL[4] | >0.997[4] |
| HPLC-ELSD | Not explicitly stated, but offers enhanced sensitivity over RID[5] | 1 µg/mL[5] | Not explicitly stated | Not explicitly stated |
| LC-MS/MS | Three orders of magnitude[4] | 0.01 mM[4] | Not explicitly stated | >0.99 |
Experimental Protocols for Determining Linearity and Range
The following is a generalized protocol for assessing the linearity and analytical range of a D-Sorbitol assay. This protocol can be adapted for various analytical methods.
Objective: To determine the linear range, correlation coefficient (R²), and the lower and upper limits of quantification (LLOQ and ULOQ) of a D-Sorbitol assay.
Materials:
-
D-Sorbitol reference standard
-
D-Sorbitol-¹⁸O₁ (or other suitable internal standard for MS-based methods)
-
Blank matrix (e.g., formulation excipients, plasma)
-
Reagents specific to the chosen analytical method (e.g., enzymes, buffers, mobile phases)
-
Calibrated analytical instrumentation (e.g., spectrophotometer, HPLC, LC-MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of D-Sorbitol of known concentration in an appropriate solvent.
-
For methods requiring an internal standard (IS), prepare a separate stock solution of the IS (e.g., D-Sorbitol-¹⁸O₁).
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the D-Sorbitol stock solution with the blank matrix to prepare a series of at least five calibration standards of decreasing concentrations. The expected range of the assay should be bracketed by these standards.
-
For methods using an IS, spike each calibration standard with a constant concentration of the IS.
-
-
Sample Analysis:
-
Analyze the calibration standards according to the specific protocol of the chosen analytical method (e.g., enzymatic reaction and absorbance reading, injection onto an HPLC or LC-MS system).
-
Perform at least three replicate measurements for each concentration level.
-
-
Data Analysis and Evaluation of Linearity:
-
For each calibration standard, determine the instrument response (e.g., absorbance, peak area).
-
For methods with an IS, calculate the ratio of the analyte response to the IS response.
-
Plot the mean response (or response ratio) against the nominal concentration of D-Sorbitol.
-
Perform a linear regression analysis on the data points.
-
The assay is considered linear if the correlation coefficient (R²) is typically ≥ 0.99.
-
-
Determination of Analytical Range:
-
Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy (typically within ±20% of the nominal value).
-
Upper Limit of Quantification (ULOQ): This is the highest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy (typically within ±15% of the nominal value).
-
The analytical range is the interval between and including the LLOQ and ULOQ.
-
Visualizing the Assay Assessment Workflow
The following diagram illustrates the general workflow for assessing the linearity and range of a D-Sorbitol assay.
Workflow for Linearity and Range Assessment
References
Safety Operating Guide
Proper Disposal of D-Sorbitol-¹⁸O-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information for the safe and compliant disposal of D-Sorbitol-¹⁸O-1, a non-radioactive, isotopically labeled sugar alcohol.
Immediate Safety and Handling
D-Sorbitol, and by extension its ¹⁸O-labeled form, is not classified as a hazardous substance. However, standard laboratory safety protocols should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses and gloves. In the event of a spill, small quantities can be swept up and placed in a designated container for disposal. For larger spills, it is advisable to clear the area and prevent the powder from entering drains before collecting the material.
Chemical and Physical Properties
Understanding the properties of D-Sorbitol-¹⁸O-1 is essential for its correct handling and disposal. As an isotopically labeled compound, its chemical and physical properties are essentially identical to that of unlabeled D-Sorbitol. The presence of the stable ¹⁸O isotope does not alter its chemical reactivity or hazardous characteristics.
| Property | Value |
| CAS Number | 50-70-4 (for unlabeled D-Sorbitol) |
| Molecular Formula | C₆H₁₄O₅¹⁸O |
| Molecular Weight | Approximately 184.17 g/mol |
| Appearance | White, crystalline powder |
| Melting Point | 98-100 °C |
| Solubility | Very soluble in water, slightly soluble in ethanol. |
| pH | 5.0-7.0 (in a 182 g/L solution at 25 °C) |
Disposal Protocol
As D-Sorbitol-¹⁸O-1 is a non-radioactive, stable isotope-labeled compound, its disposal is governed by the regulations for non-hazardous chemical waste. The primary consideration is the chemical nature of the substance, not its isotopic label. Generally, stable isotope-labeled waste is treated similarly to common chemical waste.
Here is a step-by-step guide for the proper disposal of D-Sorbitol-¹⁸O-1:
-
Waste Identification and Segregation:
-
Confirm that the D-Sorbitol-¹⁸O-1 waste is not mixed with any hazardous materials, such as flammable solvents, reactive chemicals, or biohazardous agents.
-
If the material is pure or mixed only with other non-hazardous substances, it can be designated as non-hazardous chemical waste.
-
-
Containerization and Labeling:
-
Place the waste D-Sorbitol-¹⁸O-1 in a sealed, leak-proof container.
-
Clearly label the container with the full chemical name: "D-Sorbitol-¹⁸O-1". While a specific CAS number for the ¹⁸O-labeled version may not be readily available, referencing the CAS number for D-Sorbitol (50-70-4) is advisable.
-
Ensure the label also indicates that the waste is "non-hazardous".
-
-
Institutional Waste Management:
-
Follow your institution's specific procedures for the disposal of non-hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office or the designated waste management personnel.
-
Do not dispose of D-Sorbitol-¹⁸O-1 down the drain or in the regular trash unless explicitly permitted by your institution's EHS guidelines.
-
-
Regulatory Compliance:
-
All waste disposal must be conducted in accordance with local, state, and federal regulations. While D-Sorbitol is not federally regulated as a hazardous waste, state and local rules may vary.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of D-Sorbitol-¹⁸O-1.
Caption: Disposal decision workflow for D-Sorbitol-¹⁸O-1.
Personal protective equipment for handling D-Sorbitol-18O-1
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling D-Sorbitol-18O-1. Adherence to these procedures is essential for maintaining a safe laboratory environment.
This compound is a stable isotope-labeled form of D-Sorbitol. Safety Data Sheets (SDS) for D-Sorbitol consistently classify it as a non-hazardous substance[1][2][3][4]. The incorporation of the stable isotope 18O does not alter the chemical's fundamental hazard profile and it is not radioactive[5]. Therefore, the personal protective equipment (PPE) and handling procedures are aligned with those for a non-hazardous chemical powder. The primary risks are associated with the inhalation of dust and general good laboratory practice.
Personal Protective Equipment (PPE) Summary
A risk assessment should always be conducted prior to handling any chemical. For this compound, the following PPE is recommended to minimize exposure and ensure safety.
| PPE Category | Recommended Equipment | Specifications | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles | ANSI Z87.1 compliant[6] | Protects against dust particles. |
| Hand Protection | Nitrile or latex gloves | Powder-free | Prevents skin contact and contamination of the product. |
| Body Protection | Laboratory coat | Standard | Protects clothing and skin from spills. |
| Respiratory Protection | Generally not required | N/A | Recommended if handling large quantities or if dust generation is significant. An N95 mask can be used in such cases[7]. |
Operational Plan: Donning and Doffing PPE
Donning Sequence:
-
Lab Coat: Put on a clean lab coat and fasten it completely.
-
Gloves: Don powder-free nitrile or latex gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants. Dispose of them in the appropriate waste container.
-
Lab Coat: Unfasten the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface folded inward. Hang it in a designated area or dispose of it if it is single-use.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Contaminated PPE and any waste material generated from handling this compound should be disposed of in accordance with standard laboratory procedures for non-hazardous chemical waste.
-
Gloves and disposable lab coats: Place in a designated, sealed container for laboratory waste.
-
Empty product containers: Triple rinse with a suitable solvent, if appropriate, and dispose of according to institutional guidelines.
-
Spills: For minor spills, wear your standard PPE, gently sweep up the solid material to avoid generating dust, and place it in a sealed container for disposal[1].
Experimental Workflow for Safe Handling
Caption: Logical workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
